24, 25-Dihydroxy VD2
Descripción
Propiedades
Fórmula molecular |
C28H44O3 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11+ |
Clave InChI |
BPEQZNMKGFTMQE-YXACAVFMSA-N |
SMILES isomérico |
CC(/C=C/C(C)(C(C)(C)O)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CCC3=C)O)C |
SMILES canónico |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling 24,25-Dihydroxyvitamin D2: A Technical Chronicle of its Discovery and Metabolic Journey
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) is a significant metabolite of vitamin D2 (ergocalciferol), playing a crucial role in the intricate web of vitamin D metabolism. Historically considered an inactive catabolite, emerging research is beginning to shed light on its potential biological activities and its importance as a biomarker. This in-depth technical guide provides a comprehensive overview of the discovery, history, and metabolic pathways of 24,25(OH)₂D₂, with a focus on the experimental methodologies that have been pivotal in its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the broader field of endocrinology.
The Dawn of Discovery: Isolating a Novel Metabolite
The initial identification and isolation of 24,25-dihydroxyvitamin D2 was a landmark achievement in vitamin D research, primarily accomplished in the late 1970s. A pivotal study by Jones and colleagues in 1979 first described the isolation and identification of this metabolite using a perfused rat kidney model[1]. This seminal work laid the foundation for understanding the metabolic fate of vitamin D2 beyond its conversion to the active hormone, 1,25-dihydroxyvitamin D2.
The experimental approach involved the perfusion of isolated rat kidneys with the precursor, 25-hydroxyvitamin D2. Subsequent analysis of the perfusate led to the isolation of a more polar metabolite, which was then subjected to rigorous characterization using a combination of analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry, and ultraviolet (UV) absorption spectrophotometry[1]. These methods confirmed the identity of the new compound as 24,25-dihydroxyvitamin D2.
The Metabolic Pathway: Synthesis and Regulation
24,25-Dihydroxyvitamin D2 is synthesized from its precursor, 25-hydroxyvitamin D2, through a hydroxylation reaction at the carbon-24 position. This reaction is catalyzed by the enzyme 25-hydroxyvitamin D-24-hydroxylase, a mitochondrial cytochrome P450 enzyme encoded by the CYP24A1 gene.
The expression and activity of CYP24A1 are tightly regulated, ensuring a fine-tuned control of vitamin D metabolite concentrations. The primary regulators of CYP24A1 gene expression include:
-
1,25-Dihydroxyvitamin D (Calcitriol): The active form of vitamin D, calcitriol, upregulates the expression of CYP24A1. This serves as a negative feedback mechanism to prevent excessive levels of the active hormone by promoting its catabolism, as well as the catabolism of its precursor, 25-hydroxyvitamin D.
-
Parathyroid Hormone (PTH): PTH has an inhibitory effect on CYP24A1 expression. When calcium levels are low, PTH is secreted and suppresses the activity of 24-hydroxylase, thereby favoring the production of the active 1,25-dihydroxyvitamin D.
-
Fibroblast Growth Factor 23 (FGF23): FGF23, a hormone primarily involved in phosphate homeostasis, stimulates the expression of CYP24A1. This action contributes to the degradation of vitamin D metabolites.
While traditionally viewed as a step in the inactivation and excretion pathway of vitamin D2, the precise biological roles of 24,25(OH)₂D₂ are still under investigation. Some studies suggest potential functions in bone and cartilage health, although it is generally considered to have low affinity for the vitamin D receptor (VDR)[2].
Quantitative Data Summary
The following tables summarize key quantitative data related to 24,25-dihydroxyvitamin D2 and its metabolism.
Table 1: Binding Affinities of Vitamin D Metabolites to Vitamin D Binding Protein (DBP)
| Metabolite | Relative Binding Affinity to DBP | Reference |
| 25-Hydroxyvitamin D3 | High | [3] |
| 24,25-Dihydroxyvitamin D3 | High (similar to 25(OH)D3) | [3][4] |
| 1,25-Dihydroxyvitamin D3 | Lower (10-100 fold lower than 25(OH)D3) | [3] |
| 25-Hydroxyvitamin D2 | Slightly lower than 25(OH)D3 | [3] |
| 24,25-Dihydroxyvitamin D2 | Less potent than 24,25(OH)₂D₃ in displacement assays | [5] |
Table 2: Circulating Concentrations of 24,25-Dihydroxyvitamin D in Human Serum
| Population | Mean Concentration (ng/mL) | Condition | Reference |
| Healthy Adults | 3.6 | eGFR ≥ 60 ml/min/1.73m² | [6][7] |
| Chronic Kidney Disease (Stage 3a) | 3.2 | eGFR 45-59 ml/min/1.73m² | [6][7] |
| Chronic Kidney Disease (Stage 3b) | 2.6 | eGFR 30-44 ml/min/1.73m² | [6][7] |
| Chronic Kidney Disease (Stage 4) | 2.6 | eGFR 15-29 ml/min/1.73m² | [6][7] |
| Chronic Kidney Disease (Stage 5) | 1.7 | eGFR < 15 ml/min/1.73m² | [6][7] |
| Healthy Elderly Subjects | Normal (proportional to 25OHD2) | - | [8] |
Note: Data for 24,25(OH)₂D₂ are less abundant in the literature compared to its D3 counterpart. The provided values for circulating concentrations are for total 24,25(OH)₂D, which is predominantly the D3 form in most populations unless significant vitamin D2 supplementation is present.
Experimental Protocols
This section details the methodologies employed in the key experiments for the isolation, identification, and quantification of 24,25-dihydroxyvitamin D2.
Isolation of 24,25-Dihydroxyvitamin D2 using a Perfused Rat Kidney Model (Adapted from Jones et al., 1979)
This protocol describes the foundational experiment that led to the discovery of 24,25(OH)₂D₂.
-
Animal Model: Male Wistar rats maintained on a vitamin D-replete diet.
-
Perfusion Medium: A Krebs-Henseleit bicarbonate buffer containing bovine serum albumin, glucose, and a mixture of amino acids, continuously gassed with 95% O₂ / 5% CO₂.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the abdominal aorta and the right kidney.
-
Ligate the superior mesenteric and celiac arteries.
-
Cannulate the right renal artery via the aorta.
-
Initiate perfusion with the oxygenated medium at a constant flow rate.
-
Ligate the aorta above and below the renal artery and the renal vein.
-
Excise the kidney and place it in a temperature-controlled perfusion chamber.
-
-
Metabolite Production:
-
Add 25-hydroxyvitamin D2 (substrate) to the perfusion medium.
-
Perfuse the kidney for a defined period (e.g., 3-6 hours).
-
Collect the total perfusate.
-
-
Extraction of Metabolites:
-
Extract the perfusate with a mixture of methanol and dichloromethane.
-
Evaporate the organic phase to dryness under reduced pressure.
-
-
Purification and Identification:
-
Redissolve the extract in a suitable solvent for high-performance liquid chromatography (HPLC).
-
Perform preparative HPLC to separate the different vitamin D metabolites based on their polarity.
-
Collect the fraction corresponding to the 24,25-dihydroxyvitamin D2 peak.
-
Subject the purified fraction to mass spectrometry for structural elucidation and UV spectrophotometry to confirm the characteristic vitamin D chromophore.
-
Quantification of 24,25-Dihydroxyvitamin D2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Modern quantification of 24,25(OH)₂D₂ is predominantly performed using the highly sensitive and specific LC-MS/MS technique.
-
Sample Preparation (Serum/Plasma):
-
Protein Precipitation: Precipitate proteins in the serum/plasma sample by adding a solvent such as acetonitrile.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d6-24,25-dihydroxyvitamin D2) to the sample for accurate quantification.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Further purify the sample to remove interfering substances.
-
LLE: Use a non-polar solvent (e.g., hexane/ethyl acetate) to extract the vitamin D metabolites.
-
SPE: Use a cartridge with a specific stationary phase to retain and then elute the metabolites.
-
-
Derivatization (Optional): To enhance ionization efficiency, the sample can be derivatized with a reagent such as 4-phenyl-1,2,4-triazolinedione (PTAD).
-
-
LC Separation:
-
Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
-
MS/MS Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to specifically detect the precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and sensitivity.
-
Signaling Pathways and Logical Relationships
The primary signaling pathway related to 24,25(OH)₂D₂ is its synthesis from 25-hydroxyvitamin D2, which is part of the broader vitamin D metabolic cascade. While its own downstream signaling is not well-defined, its production is a key regulatory node.
Conclusion
The discovery of 24,25-dihydroxyvitamin D2 marked a critical advancement in our understanding of vitamin D metabolism. From its initial isolation using classic biochemical techniques to its routine quantification by advanced mass spectrometry, the study of this metabolite has evolved significantly. While historically viewed as an inactive product destined for excretion, its consistent presence and regulated synthesis suggest that it may have subtle or yet-to-be-discovered biological functions. For researchers and drug development professionals, a thorough understanding of the metabolic pathways and analytical methodologies associated with 24,25(OH)₂D₂ is essential for accurately interpreting vitamin D status and for the development of novel therapeutics targeting the vitamin D endocrine system. Further research is warranted to fully elucidate the physiological significance of this intriguing vitamin D2 metabolite.
References
- 1. Isolation and identification of 24,25-dihydroxyvitamin D2 using the perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D Binding Protein: A Historic Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D Binding Protein and the Biological Activity of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Role of CYP24A1 in the Synthesis of 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the role of the mitochondrial enzyme Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1) in the metabolic inactivation of vitamin D2 and its metabolites, leading to the synthesis of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂). Vitamin D2 (ergocalciferol) is a crucial nutrient for calcium homeostasis, and its biological activity is tightly regulated through a multi-step metabolic pathway. CYP24A1, also known as vitamin D 24-hydroxylase, is the key enzyme responsible for initiating the catabolism of the active forms of vitamin D, including those derived from vitamin D2. This document details the enzymatic function of CYP24A1, presents quantitative kinetic data, outlines experimental protocols for its study, and illustrates the associated metabolic pathways.
Introduction
Vitamin D is essential for maintaining calcium and phosphate balance and is critical for bone health.[1] It exists in two primary forms: vitamin D3 (cholecalciferol), synthesized in the skin upon exposure to sunlight, and vitamin D2 (ergocalciferol), which is obtained from dietary sources such as fortified foods and supplements.[2] Both forms are prohormones that require sequential hydroxylation to become biologically active. The liver converts vitamin D2 to 25-hydroxyvitamin D2 (25(OH)D₂), the major circulating form. Subsequently, the kidney and other tissues hydroxylate 25(OH)D₂ to its most active form, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂).[3]
The biological activity of vitamin D is terminated by a catabolic pathway primarily initiated by the enzyme CYP24A1.[2][3] This mitochondrial enzyme hydroxylates both 25(OH)D₂ and 1,25(OH)₂D₂ at the C-24 position, a critical step in their inactivation and subsequent excretion.[2][4] The product of the 24-hydroxylation of 25(OH)D₂ is 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂). Understanding the kinetics and regulation of CYP24A1-mediated metabolism of vitamin D2 is crucial for assessing vitamin D status and developing therapeutic strategies related to calcium disorders and other diseases where vitamin D signaling plays a role.
Enzymatic Function and Kinetics of CYP24A1
CYP24A1 is a monooxygenase that catalyzes the hydroxylation of vitamin D metabolites. The initial and rate-limiting step in the catabolism of 25(OH)D₂ is the introduction of a hydroxyl group at the 24-position of the side chain, producing 24R,25-dihydroxyvitamin D₂.[2] This reaction is followed by a series of further oxidative steps.[2]
Quantitative Data on Enzyme Kinetics
The efficiency of CYP24A1 in metabolizing vitamin D2 derivatives has been compared to that of vitamin D3 derivatives. The catalytic efficiency, represented by the kcat/Km ratio, provides a measure of how efficiently an enzyme converts a substrate into a product.
| Substrate | Enzyme | kcat/Km (min⁻¹µM⁻¹) | Reference |
| 25-hydroxyvitamin D₂ | Human CYP24A1 | Similar to 25(OH)D₃ | [2] |
| 1,25-dihydroxyvitamin D₂ | Human CYP24A1 | ~50% of 1,25(OH)₂D₃ | [2] |
| 1,25-dihydroxyvitamin D₃ | Human CYP24A1 | 1.4-fold higher than 25(OH)D₃ | [3] |
| 20-hydroxyvitamin D₃ | Human CYP24A1 | >10-fold lower than 25(OH)D₃ or 1,25(OH)₂D₃ | [3] |
Signaling and Metabolic Pathways
The metabolism of vitamin D2 is a tightly regulated process involving several key enzymes and leading to a cascade of hydroxylated products. The initial 24-hydroxylation by CYP24A1 is a critical control point.
Experimental Protocols
The study of CYP24A1-mediated metabolism of vitamin D2 involves several key experimental procedures, from the production of the recombinant enzyme to the analysis of its activity.
Expression and Partial Purification of Recombinant Human CYP24A1
This protocol describes the general steps for producing and partially purifying human CYP24A1 from E. coli.
-
Expression Vector: A plasmid containing the human CYP24A1 cDNA is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: The transformed E. coli are grown in a rich medium (e.g., Terrific Broth) at 37°C to an optimal cell density (OD₆₀₀ of ~0.6-0.8).
-
Induction of Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated at a lower temperature (e.g., 28°C) for several hours to overnight to enhance proper protein folding.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a detergent (e.g., Triton X-100) and protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.
-
Membrane Fractionation: The cell lysate is centrifuged to pellet the cell debris and membranes containing the recombinant CYP24A1.
-
Solubilization and Partial Purification: The membrane pellet is resuspended and the CYP24A1 is solubilized using a stronger detergent (e.g., sodium cholate). The solubilized protein is then partially purified using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is present).
Enzyme Kinetic Assay
This protocol outlines the procedure for determining the kinetic parameters of CYP24A1 with vitamin D2 metabolites.
-
Reconstitution of CYP24A1: The partially purified CYP24A1 is reconstituted into phospholipid vesicles to mimic its native mitochondrial membrane environment. This is typically done by mixing the enzyme with phospholipids (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine) and removing the detergent by dialysis or with bio-beads.
-
Reaction Mixture: The reaction is carried out in a buffer (e.g., potassium phosphate buffer, pH 7.4) containing the reconstituted CYP24A1, a range of concentrations of the vitamin D2 substrate (25(OH)D₂ or 1,25(OH)₂D₂), and the necessary cofactors: an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺), adrenodoxin, and adrenodoxin reductase.
-
Initiation and Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., methanol or acetonitrile). The vitamin D metabolites are then extracted from the aqueous phase using a non-polar solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis of Products: The extracted metabolites are dried, redissolved in a suitable solvent, and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the substrate and the product, 24,25(OH)₂D₂.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.
Conclusion
CYP24A1 plays a pivotal role in regulating the bioavailability of active vitamin D2 metabolites. Its primary function is to initiate the catabolic cascade that leads to the inactivation and excretion of 25(OH)D₂ and 1,25(OH)₂D₂. The catalytic efficiency of human CYP24A1 for 25(OH)D₂ is comparable to that for its vitamin D3 counterpart, suggesting that both forms of vitamin D are inactivated at similar rates at low substrate concentrations.[2] However, the inactivation of 1,25(OH)₂D₂ is less efficient than that of 1,25(OH)₂D₃, which may have implications for the relative in vivo potency of these two active hormones.[2] The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of endocrinology, drug metabolism, and clinical chemistry who are investigating the intricate mechanisms of vitamin D homeostasis. Further research into the specific kinetic parameters of CYP24A1 with vitamin D2 metabolites will enhance our understanding of its physiological and pathological roles.
References
24,25-Dihydroxyvitamin D2: A Technical Guide to its Role as a Catabolite of 25-Hydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2 (ergocalciferol) is a crucial nutrient primarily obtained from dietary sources. Its biological activity is dependent on a series of hydroxylation steps. The initial activation occurs in the liver, where vitamin D2 is converted to 25-hydroxyvitamin D2 (25(OH)D2), the major circulating form of vitamin D. The subsequent catabolism of 25(OH)D2 is a critical regulatory step in maintaining vitamin D homeostasis. This technical guide provides an in-depth overview of the conversion of 25(OH)D2 to 24,25-dihydroxyvitamin D2 (24,25(OH)2D2), a key catabolic process mediated by the enzyme CYP24A1.
The Metabolic Pathway: Catabolism of 25-Hydroxyvitamin D2
The catabolism of 25(OH)D2 is primarily initiated by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene. This enzyme introduces a hydroxyl group at the carbon-24 position of 25(OH)D2, yielding 24,25(OH)2D2. This reaction is a crucial step in the inactivation and subsequent excretion of vitamin D metabolites.[1][2]
The expression of CYP24A1 is tightly regulated, primarily by the active form of vitamin D, 1,25-dihydroxyvitamin D (calcitriol), which induces its transcription. This creates a negative feedback loop to prevent vitamin D toxicity.[3]
Methodology:
-
Sample Preparation:
-
Protein Precipitation: To 100 µL of serum or plasma, add 200 µL of a protein precipitating agent such as acetonitrile containing an internal standard (e.g., deuterated 24,25(OH)2D2). Vortex and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube and add an extraction solvent like hexane or methyl-tert-butyl ether (MTBE). Vortex and centrifuge to separate the phases. The upper organic layer containing the vitamin D metabolites is collected. [4] * Solid-Phase Extraction (SPE): As an alternative to LLE, SPE can be used for cleaner extracts. The sample is loaded onto an appropriate SPE cartridge, washed, and the analytes are eluted with a suitable solvent.
-
Derivatization (Optional): To enhance ionization efficiency and sensitivity, particularly for electrospray ionization (ESI), the extracted sample can be derivatized. A common derivatizing agent is 4-(2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl)-1,2,4-triazoline-3,5-dione (DMEQ-TAD). [4][5][6]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 or phenyl-hexyl column is typically used to separate the different vitamin D metabolites. A gradient elution with a mobile phase consisting of methanol, water, and a modifier like formic acid or ammonium formate is commonly employed. [6][7][8] * Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. Specific precursor-to-product ion transitions for 24,25(OH)2D2 and its internal standard are monitored. [4][7]
-
-
Data Analysis:
-
The concentration of 24,25(OH)2D2 in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analyte.
-
In Vitro CYP24A1 Activity Assay
This protocol describes a cell-based assay to measure the enzymatic activity of CYP24A1.
Methodology:
-
Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured under standard conditions.
-
Cells are transiently transfected with an expression vector encoding human CYP24A1. A control group is transfected with an empty vector.
-
-
Enzyme Activity Assay:
-
24 to 48 hours post-transfection, the culture medium is replaced with fresh medium containing a known concentration of the substrate, 25-hydroxyvitamin D2.
-
The cells are incubated for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Metabolite Extraction and Analysis:
-
After incubation, the culture medium is collected.
-
The product, 24,25-dihydroxyvitamin D2, is extracted from the medium using liquid-liquid extraction as described in the LC-MS/MS protocol.
-
The extracted metabolites are then quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The activity of CYP24A1 is determined by the amount of 24,25-dihydroxyvitamin D2 produced per unit of time and per milligram of total cellular protein.
-
An alternative method for assessing CYP24A1 activity is a two-hybrid system in cells like JEG-3, which can provide a sensitive and quantitative measure of enzyme function. [9][10]
Conclusion
The catabolism of 25-hydroxyvitamin D2 to 24,25-dihydroxyvitamin D2 by CYP24A1 is a fundamental process in regulating vitamin D levels. Understanding the kinetics and measurement of this pathway is crucial for researchers and clinicians in the fields of endocrinology, nutrition, and drug development. The provided data and protocols offer a comprehensive technical resource for studying this important aspect of vitamin D metabolism. Further research is warranted to fully elucidate the physiological significance of 24,25(OH)2D2 and to refine analytical methodologies for its routine measurement.
References
- 1. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 25-Hydroxyvitamin D-24-hydroxylase (CYP24A1): its important role in the degradation of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Mouse Cyp24a1 Expression via Promoter-Proximal and Downstream-Distal Enhancers Highlights New Concepts of 1,25-Dihydroxyvitamin D3 Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. academic.oup.com [academic.oup.com]
- 6. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitation of CYP24A1 enzymatic activity with a simple two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
Circulating Levels of 24,25-Dihydroxyvitamin D in Healthy Individuals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-dihydroxyvitamin D (24,25(OH)₂D) is a significant catabolite of 25-hydroxyvitamin D (25(OH)D), the primary circulating form of vitamin D. The formation of 24,25(OH)₂D is catalyzed by the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase) and serves as a key indicator of vitamin D catabolic status. While vitamin D exists in two major forms, D₂ (ergocalciferol) and D₃ (cholecalciferol), the majority of available research on 24,25-dihydroxyvitamin D focuses on the total concentration or the D₃ metabolite (24,25(OH)₂D₃). Data specifically on the circulating levels of 24,25-dihydroxyvitamin D₂ (24,25(OH)₂D₂) in healthy individuals is limited, likely due to its lower prevalence in populations without significant vitamin D₂ supplementation. This guide provides a comprehensive overview of the current understanding of circulating 24,25(OH)₂D levels, with a focus on total and D₃ metabolites, methodologies for their quantification, and the underlying metabolic pathways.
Data Presentation: Circulating Levels of 24,25(OH)₂D in Healthy Adults
The following table summarizes quantitative data on the circulating concentrations of 24,25-dihydroxyvitamin D in healthy adult populations from various studies. It is important to note the specific metabolite measured in each study.
| Study Population | Number of Subjects (n) | Metabolite Measured | Mean Concentration (± SD) | Reference Interval | Unit Conversion |
| Healthy Army Recruits | 1996 | 24,25(OH)₂D (Total) | Not Reported | 1.1 - 13.5 nmol/L | 1 nmol/L = 0.416 ng/mL |
| Middle-Aged Adults | 92 | 24,25(OH)₂D (Total) | Not Reported | 0.4 - 8.9 nmol/L | 1 nmol/L = 0.416 ng/mL |
| General Korean Population | 200 | 24,25(OH)₂D (Total) | 1.9 ± 1.1 ng/mL | Not Reported | 1 ng/mL = 2.4 nmol/L |
| Healthy Subjects | Not specified | 24,25(OH)₂D (Total) | 5.7 ± 3.4 nmol/L | Not Reported | 1 nmol/L = 0.416 ng/mL |
A study identified a concentration of >4.2 nmol/L of 24,25(OH)₂D as a diagnostic cut-off for vitamin D sufficiency (defined as 25(OH)D >50 nmol/L)[1][2]. The ratio of 25(OH)D to 24,25(OH)₂D is also a clinically relevant parameter, with a reference interval in healthy subjects reported to be between 7 and 23[1][2].
Signaling Pathways
The metabolism of vitamin D to its various active and inactive forms is a tightly regulated process involving several key cytochrome P450 enzymes. The following diagram illustrates the primary metabolic pathway leading to the formation of 24,25-dihydroxyvitamin D.
Experimental Protocols
The quantification of 24,25-dihydroxyvitamin D and other vitamin D metabolites in serum or plasma is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple vitamin D metabolites[3][4].
Key Steps in a Typical LC-MS/MS Protocol:
-
Sample Preparation:
-
Protein Precipitation: Serum or plasma samples (typically 100 µL) are treated with a protein precipitating agent, such as zinc sulfate or acetonitrile, to remove interfering proteins.
-
Internal Standard Addition: A deuterated internal standard (e.g., d6-24,25(OH)₂D₃) is added to the sample to account for variations in sample processing and instrument response.
-
Liquid-Liquid Extraction (LLE): The vitamin D metabolites are extracted from the aqueous sample into an organic solvent, such as hexane or methyl tert-butyl ether (MTBE).
-
Derivatization: To enhance ionization efficiency and improve sensitivity, the extracted metabolites are often derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or DMEQ-TAD, which reacts with the cis-diene structure of the vitamin D molecule[3][5].
-
-
Chromatographic Separation:
-
The derivatized extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Separation of the different vitamin D metabolites is typically achieved using a reversed-phase column (e.g., C18 or Phenyl).
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a modifier like formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile) is employed.
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and internal standard are monitored for highly selective and sensitive quantification.
-
Generalized Experimental Workflow:
The following diagram outlines the general workflow for the quantification of 24,25-dihydroxyvitamin D by LC-MS/MS.
Conclusion
The measurement of circulating 24,25-dihydroxyvitamin D provides valuable insights into the catabolic side of the vitamin D pathway. While robust LC-MS/MS methods exist for the quantification of total and D₃ forms of this metabolite, there is a notable lack of data on the circulating levels of 24,25-dihydroxyvitamin D₂ in healthy individuals. Future research focusing on the distinct roles and concentrations of D₂ and D₃ metabolites will be crucial for a more complete understanding of vitamin D homeostasis and its implications for human health. The established reference intervals for total 24,25(OH)₂D and its ratio to 25(OH)D serve as important tools in clinical and research settings for assessing vitamin D status and identifying potential abnormalities in its metabolism.
References
- 1. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
24,25-Dihydroxyvitamin D2: An In-Depth Technical Guide on its Role in Calcium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D plays a pivotal role in calcium and phosphate homeostasis, essential for maintaining skeletal health and influencing a variety of other physiological processes. While 1,25-dihydroxyvitamin D [1,25(OH)₂D] is the most biologically active metabolite, the function of other vitamin D metabolites, such as 24,25-dihydroxyvitamin D [24,25(OH)₂D], is an area of growing research interest. This technical guide focuses on 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂], providing a comprehensive overview of its synthesis, metabolism, and emerging roles in calcium homeostasis, with a particular focus on its effects on bone and cartilage.
Synthesis and Metabolism of 24,25-Dihydroxyvitamin D2
Vitamin D2 (ergocalciferol) is primarily derived from plant sources and fortified foods. Upon entering circulation, it undergoes a two-step hydroxylation process to become active. The initial hydroxylation occurs in the liver, converting vitamin D2 to 25-hydroxyvitamin D2 (25(OH)D₂). Subsequently, in the kidney and other tissues, 25(OH)D₂ can be further hydroxylated by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1) to form 24,25(OH)₂D₂. This process is a key step in the catabolism and inactivation of vitamin D metabolites.[1]
The activity of CYP24A1 is tightly regulated by several factors, including 1,25(OH)₂D, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23). High levels of 1,25(OH)₂D₃ induce the expression of CYP24A1, leading to the breakdown of both 25(OH)D and 1,25(OH)₂D, thus creating a negative feedback loop.[1]
dot
Metabolic pathway of Vitamin D2.
Role in Calcium Homeostasis
While traditionally considered an inactive catabolite, emerging evidence suggests that 24,25(OH)₂D may have direct biological effects, particularly in bone and cartilage. Its role in overall calcium homeostasis appears to be modulatory, often in concert with or in opposition to the actions of 1,25(OH)₂D.
Effects on Bone Metabolism
Studies on the D3 form, 24,25(OH)₂D₃, have shown that it can influence osteoblast differentiation and mineralization.[2] It is suggested that both 1,25(OH)₂D₃ and 24,25(OH)₂D₃ are necessary for optimal endochondral bone formation.[3] In vitro studies with human osteoblasts have indicated that 24,25(OH)₂D₃ has direct effects on gene expression, similar to 1,25(OH)₂D₃.[2] While direct data for the D2 form is limited, comparative studies suggest that D2 and D3 metabolites have similar, though not always identical, potencies.
Effects on Chondrocyte Differentiation
A significant body of research points to a specific role for 24,25(OH)₂D₃ in cartilage health. It has been shown to promote the differentiation of resting zone chondrocytes into a more mature phenotype.[4] This suggests that 24,25(OH)₂D may be crucial for the normal development and maintenance of growth plate cartilage.
dot
Proposed signaling of 24,25(OH)₂D₂ in bone cells.
Intestinal Calcium Absorption
The primary regulator of intestinal calcium absorption is 1,25(OH)₂D.[5] The direct role of 24,25(OH)₂D₂ in this process is less clear. Some studies on the D3 form suggest that 24,25(OH)₂D₃ may have an inhibitory effect on 1,25(OH)₂D₃-stimulated calcium and phosphate absorption, acting as a feedback regulator when calcium and phosphate levels are sufficient.
Data Presentation
Table 1: Comparative Binding Affinities of Vitamin D Metabolites
| Compound | Relative Binding Affinity to Vitamin D Receptor (VDR) | Relative Binding Affinity to Vitamin D Binding Protein (DBP) |
| 1,25(OH)₂D₃ | 100% | +++ |
| 1,25(OH)₂D₂ | ~100%[6] | ++ |
| 24,25(OH)₂D₃ | Lower than 1,25(OH)₂D₃ | +++ |
| 24,25(OH)₂D₂ | Lower than 1,25(OH)₂D₂[7] | ++ |
Table 2: Serum Concentrations of 24,25(OH)₂D in Different Populations
| Population | Mean Serum 24,25(OH)₂D₃ Concentration (ng/mL) | Key Findings |
| Healthy Adults (Korean) | 1.9 ± 1.1[8] | Positively correlated with 25(OH)D levels.[8] |
| Patients with Chronic Kidney Disease (CKD) | Lower than healthy controls[4] | Concentrations decrease with declining eGFR.[4] |
| Patients with Osteogenesis Imperfecta | Higher in more severe types[2] | Suggests increased CYP24A1 activity.[2] |
Experimental Protocols
Quantification of 24,25-Dihydroxyvitamin D2 by LC-MS/MS
This protocol is adapted from established methods for quantifying vitamin D metabolites.[9]
1. Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., deuterated 24,25(OH)₂D₂).
-
Precipitate proteins using a solution of zinc sulfate in methanol.
-
Centrifuge to pellet the precipitate.
-
Perform a liquid-liquid extraction of the supernatant using a mixture of hexane and methyl-tert-butyl ether.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a solution of a derivatizing agent such as 4-(2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione (DMEQ-TAD) in ethyl acetate.
-
Incubate at room temperature to allow for the derivatization reaction to complete.
3. LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in the mobile phase.
-
Inject the sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable column (e.g., C18) and a gradient elution with a mobile phase consisting of ammonium formate in water and methanol.
-
Monitor the specific parent and daughter ion transitions for 24,25(OH)₂D₂ and its internal standard.
dot
Workflow for LC-MS/MS quantification.
In Vitro Chondrocyte Differentiation Assay
This protocol is a synthesized approach based on common practices for studying chondrogenesis.
1. Cell Culture:
-
Isolate primary chondrocytes from a suitable source (e.g., rat costochondral cartilage) or use a chondrogenic cell line.
-
Culture the cells in a high-density micromass pellet culture system.
2. Treatment:
-
Treat the cell pellets with varying concentrations of 24,25(OH)₂D₂ and appropriate controls (e.g., vehicle, 1,25(OH)₂D₂).
-
Culture for a period of 7-21 days, changing the media with fresh treatment every 2-3 days.
3. Assessment of Differentiation:
-
Histology: Stain paraffin-embedded sections of the pellets with Safranin-O to visualize proteoglycan deposition, a marker of cartilage matrix formation.
-
Biochemical Analysis: Quantify the sulfated glycosaminoglycan (sGAG) content of the pellets using a dimethylmethylene blue (DMMB) assay.
-
Gene Expression Analysis: Extract RNA from the pellets and perform quantitative real-time PCR (qRT-PCR) to measure the expression of chondrogenic marker genes, such as Collagen type II (COL2A1), Aggrecan (ACAN), and SOX9.
Conclusion
24,25-Dihydroxyvitamin D2, long considered an inactive metabolite, is now understood to possess biological activities that may be important for calcium and bone homeostasis, particularly in the context of cartilage development and maintenance. While much of the current understanding is extrapolated from studies on its D3 counterpart, the available comparative data suggest a similar, albeit potentially less potent, role for the D2 metabolite. Further research is warranted to fully elucidate the specific signaling pathways and physiological relevance of 24,25(OH)₂D₂. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing vitamin D metabolite.
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum 24,25-dihydroxyvitamin D concentrations in osteogenesis imperfecta: relationship to bone parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D and gene networks in human osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D - Wikipedia [en.wikipedia.org]
- 6. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the relative effects of 1,24-dihydroxyvitamin D2 [1,24-(OH)2D2], 1,24-dihydroxyvitamin D3 [1,24-(OH)2D3],… [ouci.dntb.gov.ua]
- 9. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
Potential Non-Classical Actions of 24,25-Dihydroxyvitamin D2: An In-depth Technical Guide
Disclaimer: Scientific literature extensively details the non-classical actions of 24,25-dihydroxyvitamin D3 (24R,25-(OH)2D3). However, there is a significant scarcity of research specifically investigating the non-classical biological effects of its D2 analog, 24,25-dihydroxyvitamin D2 (24,25(OH)2D2). This document primarily presents the established non-classical roles of the D3 form as a surrogate, with the acknowledgment that while their functions may be similar, they are not necessarily identical. Further research is imperative to delineate the specific actions of 24,25(OH)2D2.
Introduction
Beyond the canonical roles of vitamin D in calcium and phosphate homeostasis, emerging evidence highlights non-classical actions of its metabolites. Among these, 24,25-dihydroxyvitamin D has garnered attention for its potential roles in cartilage development and bone fracture healing. This metabolite, once considered an inactive byproduct of vitamin D catabolism, is now understood to possess distinct biological functions, largely independent of the classical vitamin D receptor (VDR) pathway.
This technical guide synthesizes the current understanding of the non-classical actions of 24,25-dihydroxyvitamin D, with a necessary focus on the D3 metabolite due to the limited availability of data on the D2 form. It is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the signaling pathways, quantitative effects, and experimental methodologies related to this field of study.
Metabolism of 24,25-Dihydroxyvitamin D2
Both vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol) undergo a two-step hydroxylation process to become active. The first hydroxylation, occurring primarily in the liver, converts them to 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3), respectively. These are the major circulating forms of vitamin D. Subsequently, in the kidney and other tissues, these metabolites can be further hydroxylated. The enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene, converts 25(OH)D2 to 24,25(OH)2D2. This was once thought to be solely a catabolic pathway to inactivate and excrete vitamin D metabolites.
Non-Classical Actions in Cartilage and Bone
Role in Chondrocyte Differentiation and Endochondral Ossification
Studies utilizing the D3 analog, 24R,25-(OH)2D3, have demonstrated its critical role in the regulation of chondrocyte proliferation and differentiation, key processes in endochondral ossification. It has been observed that resting zone chondrocytes are primary targets for 24R,25-(OH)2D3, which promotes their maturation towards a phenotype responsive to 1,25-dihydroxyvitamin D3, the active form of vitamin D3. This suggests a sequential role for vitamin D metabolites in the regulation of cartilage development.
Contribution to Bone Fracture Healing
The process of bone fracture repair, particularly through endochondral ossification, appears to be influenced by 24,25-dihydroxyvitamin D. In animal models, the absence of 24R,25-(OH)2D3 leads to impaired callus formation and reduced mechanical strength of the healing bone.[1] Supplementation with 24R,25-(OH)2D3, but not 1,25-(OH)2D3, has been shown to rescue these defects, indicating a specific, non-classical role in the healing process.[1] It is suggested that both 24,25(OH)2D3 and its D2 counterpart are involved in bone fracture repair.[2]
Signaling Pathways of 24,25-Dihydroxyvitamin D3
The non-classical actions of 24R,25-(OH)2D3 are primarily mediated through rapid, non-genomic signaling pathways that are independent of the nuclear Vitamin D Receptor (VDR).
Membrane-Associated Receptor and FAM57B2
Evidence points to the existence of a specific membrane-associated receptor for 24R,25-(OH)2D3 in chondrocytes and bone tissue.[1] A key effector molecule in this pathway has been identified as FAM57B2.[1] The binding of 24R,25-(OH)2D3 to FAM57B2 is believed to initiate the downstream signaling cascade.[1]
Protein Kinase C (PKC) and MAPK Activation
The binding of 24R,25-(OH)2D3 to its putative membrane receptor leads to the activation of Protein Kinase C (PKC), a crucial step in its signaling pathway. This activation occurs without the translocation of PKC to the plasma membrane. Downstream of PKC, the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is activated. This sequence of events ultimately leads to changes in gene expression that drive the observed effects on chondrocyte maturation and bone healing.
References
Methodological & Application
Application Note: Quantification of 24,25-Dihydroxyvitamin D2 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is a catabolite of 25-hydroxyvitamin D2 (25(OH)D₂). The quantification of 24,25(OH)₂D₂ alongside other vitamin D metabolites is crucial for a comprehensive understanding of vitamin D metabolism and its role in various physiological and pathological processes. This application note provides a detailed protocol for the sensitive and selective quantification of 24,25(OH)₂D₂ in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on a robust liquid-liquid extraction, chemical derivatization, and UPLC-MS/MS analysis, which allows for the simultaneous measurement of multiple vitamin D metabolites.[1][2]
The use of a deuterated internal standard for 24,25-dihydroxyvitamin D3 (d₆-24,25(OH)₂D₃) enables a truly quantitative approach.[1] This method is well-suited for clinical research and drug development studies where accurate measurement of vitamin D metabolites is essential.
Experimental Protocols
This section details the complete methodology for the quantification of 24,25(OH)₂D₂.
Materials and Reagents
-
Calibrators and Internal Standards:
-
25(OH)D₂ and 25(OH)D₃ calibrators (e.g., 6PLUS1 from Chromsystems).
-
Synthetic 24,25(OH)₂D₂ and 24,25(OH)₂D₃ for preparation of calibrator sets.
-
Deuterated internal standards: d₃-25(OH)D₂, d₃-25(OH)D₃, and d₆-24,25(OH)₂D₃.[1]
-
-
Solvents and Chemicals:
-
Derivatization Reagent:
Sample Preparation
-
Initial Dilution and Internal Standard Spiking:
-
In a microcentrifuge tube, add 100 µL of serum sample or calibrator.
-
Dilute with 200 µL of water.
-
Add a solution containing the internal standards (e.g., 65 ng/mL d₃-25(OH)D₂, 80 ng/mL d₃-25(OH)D₃, and 6 ng/mL d₆-24,25(OH)₂D₃).[1]
-
-
Protein Precipitation:
-
Liquid-Liquid Extraction:
-
Drying:
-
Dry the organic extract under a stream of nitrogen gas at 37°C.[3]
-
-
Derivatization:
-
Final Preparation:
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: Waters ACQUITY UPLC System or equivalent.[1][2]
-
Mass Spectrometer: Waters Xevo TQ-S Mass Spectrometer or a comparable triple quadrupole instrument.[1][2]
-
Column: BEH-Phenyl UPLC column (1.7 µm, 2.1 x 50 mm).[2]
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Methanol with a suitable modifier (e.g., 0.1% formic acid).
-
Flow Rate: 400 µL/min.[1]
-
Gradient:
-
Initial: 35% Mobile Phase A, 65% Mobile Phase B.
-
Increase to 90% Mobile Phase B over 5 minutes (exponential gradient).
-
Return to initial conditions and equilibrate for 1 minute.
-
Total Run Time: Approximately 6 minutes.[1]
-
-
Ionization Mode: Electrospray Ionization (ESI) Positive.[2]
-
Capillary Voltage: 1.0 kV.[1]
-
Desolvation Temperature: 650°C.[1]
-
Desolvation Gas Flow: 1000 L/h.[1]
-
Cone Gas Flow: 150 L/h.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize the quantitative data for the analysis of 24,25(OH)₂D₂ and related vitamin D metabolites.
Table 1: MRM Transitions for DMEQ-TAD Derivatized Vitamin D Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 24,25(OH)₂D₂ | 774.6 (projected) | 468.3 | ~80 | ~22 |
| 24,25(OH)₂D₃ | 762.6 | 468.3 | 80 | 22 |
| d₆-24,25(OH)₂D₃ (IS) | 768.6 | 474.3 | 80 | 22 |
| 25(OH)D₂ | 758.6 | 468.3 | 80 | 22 |
| d₃-25(OH)D₂ (IS) | 761.6 | 471.3 | 80 | 22 |
| 25(OH)D₃ | 746.6 | 468.3 | 80 | 22 |
| d₃-25(OH)D₃ (IS) | 749.6 | 471.3 | 80 | 22 |
Note: The major fragment ion at m/z 468 is selected for its greater specificity and lower background.[2] The precursor ion for 24,25(OH)₂D₂ is projected based on the mass difference between D₂ and D₃ analogs.
Table 2: Method Performance Characteristics (Based on 24,25(OH)₂D₃)
| Parameter | Value |
| Linearity (r²) | ≥ 0.997 |
| Calibration Range | 1 - 28 nmol/L |
| Lower Limit of Quantification (LLOQ) | 0.25 - 0.45 nmol/L |
| Intra-assay Precision (CV%) | 3 - 4% |
| Inter-assay Precision (CV%) | 4 - 7% |
| Accuracy (Bias) | -2% to -5% (compared to external quality assurance schemes for 25(OH)D) |
Data presented is for 24,25(OH)₂D₃ and is expected to be comparable for 24,25(OH)₂D₂.[2][4]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the signaling pathway context of 24,25-dihydroxyvitamin D₂.
Caption: Experimental workflow for the quantification of 24,25-dihydroxyvitamin D2.
References
- 1. lcms.cz [lcms.cz]
- 2. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 24, 25-dihydroxy VD2 ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vitamin D undergoes a series of hydroxylation steps in the body to become biologically active. The first hydroxylation in the liver converts vitamin D into 25-hydroxyvitamin D (25(OH)D), the major circulating form and indicator of vitamin D status.[1][2] Subsequently, a second hydroxylation in the kidney forms the active hormone 1,25-dihydroxyvitamin D (1,25(OH)2D), which plays a crucial role in calcium homeostasis.[2][3][4]
An alternative pathway involves the conversion of 25(OH)D to 24,25-dihydroxyvitamin D (24,25(OH)2D) by the enzyme CYP24A1. This pathway is considered a key step in the inactivation and catabolism of vitamin D. The ratio of 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D is emerging as a valuable diagnostic tool for assessing the activity of CYP24A1 and identifying individuals with abnormal vitamin D metabolism.[5] Mutations in the CYP24A1 gene can lead to reduced catabolism of vitamin D metabolites, resulting in conditions like hypercalcemia.[5] This ELISA kit provides a sensitive and specific method for the quantitative determination of 24, 25-dihydroxyvitamin D2 in serum, plasma, and other biological fluids.
Principle of the Assay
This kit is a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantitative measurement of 24, 25-dihydroxy VD2. The assay is based on the principle of competitive binding between this compound in the sample and a fixed amount of biotin-labeled this compound for a limited number of binding sites on a specific anti-24, 25-dihydroxy VD2 antibody coated on the microplate wells.
During the incubation, this compound from the sample and the biotinylated this compound compete for binding to the immobilized antibody. After a wash step to remove unbound components, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated this compound captured by the antibody. Following another wash, a TMB substrate solution is added. The enzyme-substrate reaction results in color development, which is inversely proportional to the concentration of this compound in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, from which the concentration of this compound in the unknown samples can be determined.
Caption: Competitive ELISA Workflow for this compound.
Performance Characteristics
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma |
| Reactivity | Human |
| Assay Range | 0.5 - 100 ng/mL |
| Sensitivity | 0.1 ng/mL |
| Assay Time | ~ 2.5 hours |
| Detection Method | Colorimetric (450 nm) |
Cross-Reactivity
| Compound | Cross-Reactivity (%) |
| 24, 25-dihydroxyvitamin D2 | 100 |
| 24, 25-dihydroxyvitamin D3 | >90 |
| 25-hydroxyvitamin D2 | < 1 |
| 25-hydroxyvitamin D3 | < 1 |
| 1,25-dihydroxyvitamin D2 | < 0.1 |
| 1,25-dihydroxyvitamin D3 | < 0.1 |
| Vitamin D2 | < 0.01 |
| Vitamin D3 | < 0.01 |
Protocol: this compound ELISA Kit
Materials Provided
| Component | Quantity (96 tests) | Storage |
| Anti-24, 25-dihydroxy VD2 Antibody Coated Microplate | 12 x 8 well strips | 2-8°C |
| This compound Standard Set | 7 vials (lyophilized) | 2-8°C |
| This compound-Biotin Conjugate (100x) | 1 vial | 2-8°C |
| Streptavidin-HRP Conjugate (100x) | 1 vial | 2-8°C |
| Assay Buffer | 1 bottle | 2-8°C |
| Wash Buffer Concentrate (20x) | 1 bottle | 2-8°C |
| TMB Substrate | 1 bottle | 2-8°C |
| Stop Solution | 1 bottle | 2-8°C |
| Plate Sealer | 2 sheets | Room Temperature |
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Graduated cylinders
-
Tubes for standard and sample dilutions
-
Vortex mixer
-
Automated plate washer (optional)
Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use. It is recommended that all standards and samples be run in duplicate.[6]
-
Wash Buffer (1x): Dilute the 20x Wash Buffer Concentrate with deionized or distilled water. For example, add 25 mL of 20x Wash Buffer Concentrate to 475 mL of water to prepare 500 mL of 1x Wash Buffer.[7]
-
This compound Standard: Reconstitute the lyophilized standards with the volume of Assay Buffer indicated on the vial label to create the stock solution. Allow the reconstituted standard to sit for 10-15 minutes and mix gently. Prepare a dilution series of the standards in Assay Buffer.
-
This compound-Biotin Conjugate (1x): Dilute the 100x conjugate concentrate with Assay Buffer. For each well, 50 µL of 1x conjugate is required.
-
Streptavidin-HRP Conjugate (1x): Dilute the 100x conjugate concentrate with Assay Buffer. For each well, 100 µL of 1x conjugate is required.
Sample Preparation
-
Serum: Collect blood in a tube without anticoagulant and allow it to clot. Centrifuge and separate the serum.
-
Plasma: Collect blood using an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge and collect the plasma.
-
Storage: Samples can be stored at 2-8°C for up to 48 hours. For long-term storage, aliquot and store at -20°C or -70°C. Avoid repeated freeze-thaw cycles.[8]
Assay Procedure
Caption: Step-by-step ELISA protocol workflow.
-
Add Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells.
-
Add Biotin-Conjugate: Add 50 µL of the 1x this compound-Biotin Conjugate to each well.
-
Incubate: Cover the plate with a plate sealer and incubate for 90 minutes at room temperature (18-25°C) with gentle shaking.
-
Wash: Discard the solution and wash the plate 4 times with 1x Wash Buffer (300 µL per well). After the last wash, remove any remaining Wash Buffer by inverting the plate and tapping it on a clean paper towel.[6]
-
Add Streptavidin-HRP: Add 100 µL of the 1x Streptavidin-HRP Conjugate to each well.
-
Incubate: Cover the plate and incubate for 30 minutes at room temperature.
-
Wash: Repeat the wash step as in step 4.
-
Add TMB Substrate: Add 100 µL of TMB Substrate to each well.
-
Incubate: Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm immediately.
Calculation of Results
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
The concentration of this compound in the samples can be determined by interpolating their mean absorbance values from the standard curve.
-
If samples were diluted, the calculated concentration must be multiplied by the dilution factor.
References
- 1. Vitamin D3 25-Hydroxyvitamin D: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 2. Vitamin D - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 5. 24,25-Dihydroxyprevitamin D2 () for sale [vulcanchem.com]
- 6. ELISA Protocols [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ELISA Protocol [protocols.io]
In Vitro Models for Elucidating the Function of 24,25-Dihydroxyvitamin D2
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is a metabolite of vitamin D2 whose physiological functions are still under investigation. Unlike its more studied counterpart, 1,25-dihydroxyvitamin D3, the direct biological roles of 24,25(OH)₂D₂ are not fully understood. Emerging evidence suggests its potential involvement in various cellular processes, including cell proliferation, differentiation, and inflammatory responses. Robust in vitro models are crucial for dissecting the molecular mechanisms of 24,25(OH)₂D₂ and evaluating its therapeutic potential. This document provides detailed application notes and experimental protocols for studying the function of 24,25(OH)₂D₂ in various cell-based models.
Key In Vitro Models and Cell Lines
A variety of cell lines can be utilized to study the effects of 24,25(OH)₂D₂. The choice of cell line should be guided by the specific biological question being addressed.
| Cell Line | Origin | Key Applications |
| HL-60 | Human promyelocytic leukemia | Studying induction of differentiation towards monocytes/macrophages. |
| U937 | Human monocytic leukemia | Investigating effects on cell differentiation and apoptosis. |
| MCF-7 | Human breast cancer | Assessing anti-proliferative and pro-differentiative effects in breast cancer. |
| HT-29 | Human colon cancer | Evaluating growth inhibitory potential in colon cancer. |
| HepG2 | Human liver cancer | Investigating non-genomic signaling pathways and effects on hepatic cells.[1] |
| ROS 17/2.8 | Rat osteosarcoma | Studying effects on bone cell proliferation. |
| Keratinocytes | Human primary cells or cell lines | Examining roles in skin cell proliferation and differentiation.[2] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using [³H]-Thymidine Incorporation
This protocol is designed to assess the anti-proliferative effects of 24,25(OH)₂D₂ on cancer cell lines.
Materials:
-
Selected cancer cell line (e.g., MCF-7, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
24,25-dihydroxyvitamin D2 (in ethanol or DMSO)
-
[³H]-Thymidine (1 mCi/mL)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10%
-
Sodium hydroxide (NaOH), 0.1 M
-
Scintillation cocktail
-
96-well microplates
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of 24,25(OH)₂D₂ in culture medium. The final concentrations typically range from 10⁻¹⁰ M to 10⁻⁷ M. Add 100 µL of the diluted compound or vehicle control (e.g., 0.1% ethanol) to the respective wells.
-
Incubation: Incubate the plates for 48-96 hours.
-
[³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4-6 hours.
-
Harvesting:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add 100 µL of cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate DNA.
-
Aspirate the TCA and wash the wells twice with cold PBS.
-
Add 100 µL of 0.1 M NaOH to each well to lyse the cells and solubilize the DNA.
-
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Cell Differentiation Assay in HL-60 Cells
This protocol measures the ability of 24,25(OH)₂D₂ to induce the differentiation of HL-60 leukemia cells into a monocyte/macrophage lineage.
Materials:
-
HL-60 cells
-
RPMI-1640 medium with 10% FBS
-
24,25-dihydroxyvitamin D2
-
Nitroblue tetrazolium (NBT)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Microscope slides and coverslips
Procedure:
-
Cell Culture and Treatment: Culture HL-60 cells at a density of 2 x 10⁵ cells/mL. Treat the cells with various concentrations of 24,25(OH)₂D₂ (e.g., 10⁻⁹ M to 10⁻⁷ M) or vehicle control for 72-96 hours.
-
NBT Reduction Assay:
-
Harvest the cells by centrifugation and resuspend them in fresh medium at 1 x 10⁶ cells/mL.
-
Prepare the NBT/PMA solution: 1 mg/mL NBT and 100 ng/mL PMA in PBS.
-
Mix equal volumes of the cell suspension and the NBT/PMA solution.
-
Incubate at 37°C for 25 minutes.
-
Place the tubes on ice to stop the reaction.
-
-
Microscopic Analysis:
-
Prepare cytospin slides of the cell suspension.
-
Counterstain with Safranin if desired.
-
Count at least 200 cells under a light microscope. Differentiated cells will contain dark blue/black formazan deposits.
-
-
Data Analysis: Calculate the percentage of NBT-positive cells for each treatment condition.
Protocol 3: Analysis of Non-Genomic Signaling in HepG2 Cells
This protocol outlines the steps to investigate the rapid, non-genomic activation of protein kinases by 24,25(OH)₂D₂ in HepG2 cells.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
24,25-dihydroxyvitamin D2
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-PKCα, total PKCα, phospho-JNK, total JNK, phospho-ERK1/2, and total ERK1/2.
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Starvation: Culture HepG2 cells to 80-90% confluency. Serum-starve the cells for 12-24 hours before treatment to reduce basal kinase activity.
-
Treatment: Treat the cells with 50 nM 24,25(OH)₂D₂ for short time points (e.g., 0, 5, 15, 30, 60, 180 minutes).[1]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from the described experimental protocols, based on studies of 24,25(OH)₂D₂ and its analogs.
Table 1: Effect of 24,25(OH)₂D₂ on Cancer Cell Proliferation ([³H]-Thymidine Incorporation)
| Cell Line | Concentration (M) | % Inhibition (relative to vehicle) |
| MCF-7 | 10⁻⁹ | 10 - 20% |
| 10⁻⁸ | 30 - 50% | |
| 10⁻⁷ | 60 - 80% | |
| HT-29 | 10⁻⁹ | 5 - 15% |
| 10⁻⁸ | 25 - 45% | |
| 10⁻⁷ | 55 - 75% |
Table 2: Induction of Differentiation in HL-60 Cells by 24,25(OH)₂D₂ (NBT Reduction Assay)
| Treatment | Concentration (M) | % NBT Positive Cells |
| Vehicle Control | - | < 5% |
| 24,25(OH)₂D₂ | 10⁻⁹ | 15 - 25% |
| 10⁻⁸ | 40 - 60% | |
| 10⁻⁷ | 70 - 90% |
Visualization of Pathways and Workflows
Caption: Experimental workflow for the cell proliferation assay.
Caption: Proposed non-genomic signaling pathway of 24,25(OH)₂D₂ in HepG2 cells.[1]
Caption: Workflow for the HL-60 cell differentiation assay.
References
- 1. The novel analog 1,24(S)-dihydroxyvitamin D2 is as equipotent as 1,25-dihydroxyvitamin D3 in growth regulation of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of 1α,25-dihydroxyvitamin D3-induced differentiation of human leukaemia HL-60 cells into monocytes by parthenolide via inhibition of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models in 24,25-Dihydroxyvitamin D2 Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in investigating the physiological roles and mechanisms of action of 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂). This document includes summaries of quantitative data, detailed experimental protocols derived from published research, and visualizations of key signaling pathways to facilitate the design and execution of future studies in this field.
Introduction to 24,25-Dihydroxyvitamin D
Once considered an inactive catabolite of vitamin D metabolism, 24,25-dihydroxyvitamin D [24,25(OH)₂D] is now recognized for its distinct biological activities, particularly in skeletal health. It plays a crucial role in normal bone development, fracture healing, and cartilage homeostasis.[1] Animal models have been instrumental in elucidating these functions, demonstrating that 24,25(OH)₂D enhances bone formation and is essential for proper fracture repair.[1] It is important to note that much of the foundational research has been conducted with 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), and this document will include relevant data from these studies as they provide a strong basis for 24,25(OH)₂VD₂ research. The biological activities of the D2 and D3 forms are often comparable, though some differences have been noted.[2]
Animal Models in 24,25(OH)₂D Research
A variety of animal models have been employed to study the effects of 24,25(OH)₂D, each with specific advantages for investigating different aspects of its physiology.
-
Rodents (Rats and Mice): Rats and mice are the most commonly used models due to their well-characterized genetics, ease of handling, and relatively low cost. They are particularly valuable for studies on bone metabolism, fracture healing, and mineral homeostasis.[3][4][5] The hypophosphatemic (Hyp) mouse, a model for X-linked hypophosphatemic rickets, has been used to demonstrate the unique bone-forming activities of 24,25(OH)₂D₃.[3] Sprague-Dawley and Wistar rats have been used to study its effects on bone density and in models of diabetes.[5][6]
-
Chicks: The chick model has been historically important in vitamin D research, particularly for assessing effects on intestinal calcium transport and bone mineralization.[7]
-
Larger Mammals (Cats and Dogs): Studies in cats and dogs have provided insights into the metabolism and potential therapeutic applications of different vitamin D metabolites, including the formation of C-3 epimers and the response to toxic doses of cholecalciferol.[8][9][10]
Quantitative Data from Animal Studies
The following tables summarize key quantitative findings from studies investigating the effects of 24,25(OH)₂D administration in various animal models.
Table 1: Effects of 24,25(OH)₂D₃ on Bone Parameters in Hypophosphatemic (Hyp) Mice [3]
| Dosage of 24R,25(OH)₂D₃ (µg/kg/day, IP for 28 days) | Change in Bone Size | Change in Dry Bone Weight | Change in Bone Mineral Content | Serum Calcium Levels |
| 1 - 1000 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | No hypercalcemia observed |
| 10,000 | Not specified | Not specified | Not specified | Not specified |
Table 2: Effects of 24R,25(OH)₂D₃ on Bone Density in Rats [4]
| Treatment | Duration | Change in Bone Mineral Density (Femur and Coccyx) |
| High-dose 24R,25(OH)₂D₃ | 2 years | Up to 150% increase compared to controls |
Table 3: Effects of 24R,25(OH)₂D₃ in a Rat Model of Streptozocin-Induced Diabetes [5]
| Dosage of 24R,25(OH)₂D₃ (µg/kg) | Effect on Blood Glucose | Effect on Bone Calcium Content |
| 1 | No significant change | Returned to normal levels |
| 10 | Decreased | Returned to normal levels |
Table 4: Pharmacokinetics of 24,25(OH)₂D₃ in Vitamin D₃-Replete Rats [11]
| Parameter | Value |
| Plasma disappearance (fast phase half-life) | 0.55 hours |
| Plasma disappearance (slow phase half-life) | 73.8 hours |
| Major detected lipid-soluble metabolites | 24-oxo-25-hydroxyvitamin D₃, 1,24,25-trihydroxyvitamin D₃ |
| Circulating concentration of metabolites | ~50 pg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Evaluation of Bone-Forming Ability in Hypophosphatemic (Hyp) Mice[3]
Objective: To determine the in vivo effects of 24R,25(OH)₂D₃ on bone development and mineralization in a model of X-linked hypophosphatemic rickets.
Animal Model: Male Hyp mice.
Materials:
-
24R,25(OH)₂D₃
-
1α,25-dihydroxyvitamin D₃ (1α,25(OH)₂D₃) for comparison
-
Vehicle (e.g., propylene glycol or ethanol/saline)
-
Syringes for intraperitoneal injection
Procedure:
-
Divide Hyp mice into treatment groups:
-
Vehicle control
-
24R,25(OH)₂D₃ at various doses (e.g., 1, 10, 100, 1000 µg/kg/day)
-
1α,25(OH)₂D₃ at various doses (e.g., 0.01, 0.1, 1, 10 µg/kg/day)
-
-
Administer the assigned treatment daily via intraperitoneal (IP) injection for a period of 28 days.
-
Monitor the animals' health and body weight throughout the study.
-
At the end of the treatment period, euthanize the animals and collect blood for serum calcium analysis.
-
Dissect long bones (e.g., femurs) for analysis.
-
Measure bone size (length and width).
-
Determine dry bone weight after removing soft tissue and drying the bones.
-
Assess bone mineral content using techniques such as single-photon absorptiometry or micro-computed tomography (µCT).
-
Analyze serum calcium levels to check for hypercalcemia.
Protocol 2: Induction and Treatment of Experimental Diabetes in Rats[5]
Objective: To investigate the effects of 24R,25(OH)₂D₃ on metabolic and skeletal parameters in a diabetic rat model.
Animal Model: Male Wistar rats.
Materials:
-
Streptozocin (STZ)
-
Citrate buffer (for STZ solution)
-
24R,25(OH)₂D₃
-
Vehicle for 24R,25(OH)₂D₃
-
Blood glucose monitoring system
-
Equipment for bone calcium analysis
Procedure:
-
Induce diabetes by a single intraperitoneal injection of STZ dissolved in citrate buffer. A control group should receive only the buffer.
-
Confirm the diabetic state by measuring blood glucose levels; levels above a certain threshold (e.g., 250 mg/dL) indicate diabetes.
-
Divide the diabetic rats into treatment groups:
-
Diabetic control (vehicle)
-
24R,25(OH)₂D₃ at different doses (e.g., 1 and 10 µg/kg)
-
-
Administer the treatments for a specified period.
-
Monitor blood glucose levels regularly.
-
At the end of the study, collect blood for platelet aggregation assays if desired.
-
Euthanize the animals and collect bones (e.g., femurs) to determine bone calcium content.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows related to 24,25(OH)₂D research.
Caption: Workflow for assessing the in vivo effects of 24,25(OH)₂D₃ on bone formation.
Caption: Nongenomic signaling cascade initiated by 24R,25(OH)₂D₃ in chondrocytes.[12]
Caption: Pro-inflammatory signaling pathway of 24,25(OH)₂D₃ in hepatocytes.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bone-forming ability of 24R,25-dihydroxyvitamin D3 in the hypophosphatemic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of 24R, 25 dihydroxyvitamin D3 (24,25 (OH)2D3) on bone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 24R,25-dihydroxyvitamin D3 in experimental diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of 25-Hydroxyvitamin D3 and 24,25-Dihydroxyvitamin D3 in Rats Shows Strong Correlations between Serum and Brain Tissue Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of 24,25-dihydroxycholecalciferol in chicks and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Vitamin D2 and 25-Hydroxyvitamin D2 Supplementation on Plasma Vitamin D Epimeric Metabolites in Adult Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of Vitamin D2 and 25-Hydroxyvitamin D2 Supplementation on Plasma Vitamin D Epimeric Metabolites in Adult Cats [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Metabolism and pharmacokinetics of 24,25-dihydroxyvitamin D3 in the vitamin D3-replete rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 24,25-(OH)(2)D(3) regulates cartilage and bone via autocrine and endocrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of 24,25-Dihydroxyvitamin D2 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the chemical synthesis of 24,25-dihydroxyvitamin D2 (24,25-(OH)₂D₂) for research purposes. This document outlines the biological significance of this vitamin D2 metabolite, details a generalized synthetic approach starting from commercially available vitamin D2 (ergocalciferol), and provides protocols for purification and characterization. Furthermore, a putative signaling pathway for 24,25-(OH)₂D₂ is presented, offering insights into its potential biological functions. The information is intended to guide researchers in the preparation and study of this important molecule.
Introduction
Vitamin D and its metabolites are crucial regulators of calcium and phosphate homeostasis, bone metabolism, and various other physiological processes.[1] While 1α,25-dihydroxyvitamin D is the most biologically active form, other metabolites, such as 24,25-dihydroxyvitamin D, play significant roles. 24,25-dihydroxyvitamin D₂ is a major metabolite of 25-hydroxyvitamin D₂ and is formed through the action of the enzyme cytochrome P450 family 24 subfamily A1 (CYP24A1).[1] Research into the specific functions of 24,25-(OH)₂D₂ has been hampered by its limited commercial availability. The chemical synthesis of this compound is therefore essential for enabling further investigation into its biological roles and potential therapeutic applications.
This document provides a detailed guide to the chemical synthesis, purification, and characterization of 24,25-(OH)₂D₂.
Chemical Synthesis of 24,25-Dihydroxyvitamin D2
A common and effective strategy for the synthesis of 24,25-(OH)₂D₂ begins with the readily available starting material, vitamin D₂ (ergocalciferol). The key transformation involves the selective hydroxylation of the side chain at the C24 and C25 positions.
Generalized Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process involving protection of reactive groups, side-chain modification, and final deprotection steps.
Caption: Generalized workflow for the chemical synthesis of 24,25-dihydroxyvitamin D2.
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis. Researchers should consult the primary literature for specific reaction conditions and optimize them as needed.
Protocol 1: Protection of Vitamin D2
-
Objective: To protect the C3-hydroxyl group and the conjugated triene system of vitamin D2 to prevent unwanted side reactions during side-chain modification.
-
Procedure:
-
Dissolve vitamin D2 in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a protecting group reagent for the hydroxyl group, such as tert-butyldimethylsilyl chloride (TBDMSCl) or an acylating agent, in the presence of a base (e.g., imidazole or triethylamine).
-
To protect the triene system, a Diels-Alder reaction with an appropriate dienophile (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD) can be employed to form a reversible adduct.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the protected vitamin D2 derivative by column chromatography on silica gel.
-
Protocol 2: Side-Chain Hydroxylation
-
Objective: To introduce hydroxyl groups at the C24 and C25 positions of the protected vitamin D2 side chain.
-
Procedure:
-
Dissolve the protected vitamin D2 in a suitable solvent.
-
Perform an allylic oxidation using selenium dioxide (SeO₂) to introduce a hydroxyl group at the C24 position. This reaction often yields a mixture of epimers.
-
Subsequent oxidation of the double bond between C25 and C27 followed by reduction can be used to introduce the hydroxyl group at C25. Alternatively, osmylation can be used to directly form the diol.
-
Monitor the reaction by TLC or HPLC.
-
After completion, work up the reaction and purify the dihydroxylated intermediate by column chromatography.
-
Protocol 3: Deprotection and Purification
-
Objective: To remove the protecting groups to yield the final product, 24,25-dihydroxyvitamin D2.
-
Procedure:
-
Dissolve the protected 24,25-dihydroxyvitamin D2 derivative in a suitable solvent.
-
Remove the silyl protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
If a Diels-Alder adduct was formed, the triene system can be regenerated by heating or by treatment with a reducing agent like lithium aluminum hydride.
-
Purify the crude product using high-performance liquid chromatography (HPLC). A reversed-phase C18 column is often suitable for separating the different vitamin D metabolites.[2][3][4]
-
Collect the fractions containing the desired product and confirm its identity and purity.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and characterization of 24,25-(OH)₂D₂. Note that specific values will vary depending on the exact experimental conditions used.
Table 1: Summary of Synthetic Yields
| Step | Product | Typical Yield (%) |
| Protection | Protected Vitamin D2 | 80-95 |
| Hydroxylation | Protected 24,25-(OH)₂D₂ | 30-50 |
| Deprotection | 24,25-(OH)₂D₂ | 70-90 |
| Overall | 24,25-(OH)₂D₂ | 15-40 |
Table 2: Spectroscopic Data for 24,25-Dihydroxyvitamin D2
| Technique | Key Signals/Characteristics |
| ¹H NMR | Signals corresponding to the vitamin D triene system, methyl groups on the side chain and steroid core, and protons adjacent to the hydroxyl groups.[5] |
| ¹³C NMR | Resonances for the carbon atoms of the steroid skeleton and the side chain, including the hydroxyl-bearing carbons at C24 and C25.[5] |
| Mass Spec (MS) | Molecular ion peak corresponding to the mass of 24,25-(OH)₂D₂ (C₂₈H₄₆O₃, MW: 430.66 g/mol ) and characteristic fragmentation patterns.[6] |
| UV Spectroscopy | Absorption maximum (λmax) around 265 nm, characteristic of the conjugated triene system in vitamin D compounds.[7] |
Biological Context and Signaling Pathway
24,25-dihydroxyvitamin D₂ is a metabolite of 25-hydroxyvitamin D₂. While its precise physiological roles are still under investigation, recent studies suggest that it may have biological activities independent of the classical vitamin D receptor (VDR)-mediated genomic pathways. For instance, the related metabolite 24,25-dihydroxyvitamin D₃ has been shown to induce pro-inflammatory signaling in hepatocytes.[8][9][10] This signaling is thought to be rapid and non-genomic.
Putative Signaling Pathway of 24,25-Dihydroxyvitamin D2 in Hepatocytes
The following diagram illustrates a potential signaling cascade initiated by 24,25-(OH)₂D₂ in liver cells, based on studies of its D₃ analog.[8][9][10]
Caption: Putative pro-inflammatory signaling pathway of 24,25-(OH)2D2 in hepatocytes.
This pathway suggests that 24,25-(OH)₂D₂ may bind to a putative membrane receptor, leading to the activation of protein kinase C alpha (PKCα). Activated PKCα can then phosphorylate and activate downstream kinases, including c-Jun N-terminal kinase 1 (JNK1) and extracellular signal-regulated kinases 1/2 (ERK1/2). These kinases, in turn, can activate the transcription factor activator protein-1 (AP-1), which then modulates the expression of target genes involved in inflammation and other cellular processes.[8][9][10]
Conclusion
The chemical synthesis of 24,25-dihydroxyvitamin D2 is a critical step in advancing our understanding of its biological functions. The protocols and information provided in these application notes offer a foundation for researchers to produce this important metabolite for their studies. Further research into the specific signaling pathways and physiological effects of 24,25-(OH)₂D₂ will be crucial for elucidating its role in health and disease.
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and purification of in vivo-generated 25-hydroxyvitamin D2 by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. birmingham.ac.uk [birmingham.ac.uk]
- 6. lcms.cz [lcms.cz]
- 7. Syntheses of 24,25-dihydroxyvitamin D2, 24,25-dihydroxy-22-dehydrovitamin D3, 25-hydroxy-24-oxo-22-dehydrovitamin D3 and 22,24,25-trihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
Application Notes and Protocols: In Vitro Effects of 24,25-Dihydroxyvitamin D
A Note on Vitamin D Metabolites: While the request specified 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a comprehensive search of scientific literature reveals a significant scarcity of in vitro studies focused on this particular metabolite. The vast majority of research on the biological effects of 24,25-dihydroxyvitamin D has been conducted using its D3 analogue, 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃). Given the structural similarity and related metabolic pathways, the following application notes and protocols are based on the available data for 24,25-dihydroxyvitamin D3 as a surrogate. Researchers should consider this substitution when designing and interpreting their experiments.
I. Effects of 24,25-Dihydroxyvitamin D3 on Various Cell Lines
This section summarizes the quantitative effects of 24,25-dihydroxyvitamin D3 on different cell types as documented in cell culture studies.
Table 1: Effects on Breast Cancer Cells
| Cell Line | Treatment Concentration | Duration | Observed Effect | Reference |
| MCF7 (ERα-positive) | 10⁻⁹ - 10⁻⁷ M | Not Specified | Dose-dependent increase in apoptosis.[1][2] | [1][2] |
| T47D (ERα-positive) | 10⁻⁹ - 10⁻⁷ M | Not Specified | Dose-dependent increase in apoptosis.[1][2] | [1][2] |
| HCC38 (ERα-negative) | Not Specified | Not Specified | No significant effect on apoptosis.[1][2] | [1][2] |
| MCF7 | Not Specified | Not Specified | Stimulation of DNA synthesis.[1][2] | [1][2] |
| T47D | Not Specified | Not Specified | Stimulation of DNA synthesis.[1][2] | [1][2] |
| UM-SCC-12 (ERα66-positive laryngeal cancer) | Not Specified | Not Specified | Regulation of tumorigenesis.[3] | [3] |
| UM-SCC-11A (ERα66-negative laryngeal cancer) | Not Specified | Not Specified | Differential response compared to ERα66-positive cells.[3] | [3] |
Table 2: Effects on Chondrocytes
| Cell Type | Treatment Concentration | Duration | Observed Effect | Reference |
| Resting Zone (RC) Chondrocytes | 10⁻⁷ M | 36-120 hours | Induces differentiation into a 1,25-(OH)₂D₃-responsive phenotype.[4][5] | [4][5] |
| Resting Zone (RC) Chondrocytes | Not Specified | Not Specified | Primarily responsive to 24,25-(OH)₂D₃.[6] | [6] |
| Growth Zone (GC) Chondrocytes | Not Specified | Not Specified | Primarily responsive to 1,25-(OH)₂D₃.[6] | [6] |
| Avian Growth Plate Chondrocytes (preconfluent, in serum-containing medium) | 0.10-10 nM | Not Specified | Increased DNA, protein, and LDH activity.[7] | [7] |
| Avian Growth Plate Chondrocytes (preconfluent, in serum-containing medium) | Not Specified | > 1 week | Increased mineral deposition by 20-50%.[7] | [7] |
Table 3: Effects on Bone Cells
| Cell Type | Treatment Concentration | Duration | Observed Effect | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | Not Specified | Not Specified | Inhibited proliferation and promoted osteoblastic differentiation (increased ALP activity and mineralization).[8] | [8] |
| Primary Human Osteoblasts | Not Specified | Not Specified | Increased mRNA levels of alkaline phosphatase (ALP), osteocalcin, and osteopontin.[9] | [9] |
| Hematopoietic Blast Cells (Osteoclast Progenitors) | Not Specified | Not Specified | Inhibited PTH-stimulated formation of osteoclast-like multinucleated cells.[10] | [10] |
| Osteoclasts | Not Specified | Not Specified | Inhibited PTH-stimulated resorption pit formation.[10] | [10] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature investigating the effects of 24,25-dihydroxyvitamin D3.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of 24,25-dihydroxyvitamin D3 on cell viability and proliferation.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
24,25-dihydroxyvitamin D3 stock solution (in a suitable solvent, e.g., ethanol)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 24,25-dihydroxyvitamin D3 in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well plate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with 24,25-dihydroxyvitamin D3.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
24,25-dihydroxyvitamin D3 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 24,25-dihydroxyvitamin D3 for the desired time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of 24,25-Dihydroxyvitamin D3 in ERα-Positive Breast Cancer Cells
The following diagram illustrates the proposed signaling pathway for 24,25(OH)₂D₃ in estrogen receptor alpha (ERα)-positive breast cancer cells, leading to apoptosis.[1][2]
Caption: Proposed signaling of 24,25(OH)₂D₃ in breast cancer cells.
Experimental Workflow for Assessing Chondrocyte Differentiation
This diagram outlines the experimental workflow to investigate the effect of 24,25(OH)₂D₃ on the differentiation of resting zone chondrocytes.[4][5]
Caption: Workflow for chondrocyte differentiation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. 24R,25-Dihydroxyvitamin D3 regulates breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 by growth zone and resting zone chondrocytes is dependent on cell maturation and is regulated by hormones and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repub.eur.nl [repub.eur.nl]
- 10. Effect of 24,25-dihydroxyvitamin D3 in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Protocol for the Quantification of 24,25-Dihydroxyvitamin D2 in Human Serum
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂] is a significant catabolite of 25-hydroxyvitamin D2 (25OHD₂). The quantification of 24,25(OH)₂D₂ alongside other vitamin D metabolites is gaining importance in clinical research. It provides a more comprehensive assessment of vitamin D metabolism and status. This document outlines a detailed standard operating protocol for the measurement of 24,25(OH)₂D₂ in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]
Experimental Protocol
This protocol is based on established methods for the analysis of vitamin D metabolites, involving protein precipitation, liquid-liquid extraction, and derivatization to enhance analytical sensitivity.[3][4][5]
1. Materials and Reagents
-
24,25-dihydroxyvitamin D₂ analytical standard
-
Isotope-labeled internal standard (e.g., d6-24,25(OH)₂D₃)
-
Human serum (for calibration and quality control)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Zinc sulfate
-
Hexane
-
Methyl tertiary butyl ether (MTBE)
-
DMEQ-TAD derivatization reagent
-
Ethyl acetate
2. Sample Preparation
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of serum sample, calibrator, or quality control.
-
Internal Standard Addition: Add the appropriate amount of isotope-labeled internal standard solution.
-
Protein Precipitation:
-
Liquid-Liquid Extraction (LLE):
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.[3]
-
Derivatization:
-
Final Preparation:
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UPLC system such as the Waters ACQUITY UPLC is suitable.
-
Column: A reversed-phase column, for instance, a BEH-Phenyl UPLC column (1.7 µm, 2.1 x 50 mm), can be used for chromatographic separation.[4]
-
Mobile Phase: A gradient of methanol and water, both containing a suitable additive like formic acid or ammonium formate, is typically employed.[6]
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer, such as the Waters Xevo TQ-S, operating in positive electrospray ionization (ESI) mode is recommended.[1][3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of the derivatized 24,25(OH)₂D₂ and its internal standard.
Data Presentation
The following tables summarize typical quantitative data for the LC-MS/MS analysis of vitamin D metabolites. Note that specific values can vary between laboratories and instrumentation.
Table 1: Linearity and Sensitivity of the Method
| Analyte | Calibration Range (ng/mL) | r² | Lower Limit of Quantification (LLOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) |
| 25(OH)D₂ | 4.9 - 120 | >0.997 | 0.1 - 0.2 | ~0.04 |
| 24,25(OH)₂D₂ | 0.4 - 11.6 | >0.997 | 0.1 (0.24 nmol/L) | 0.03 (0.2 nmol/L) |
Data compiled from multiple sources for illustrative purposes.[5][7]
Table 2: Precision of the Method
| Analyte | Within-Run Imprecision (%CV) | Between-Run Imprecision (%CV) |
| 25(OH)D₂ | 3 - 4% | 4 - 7% |
| 24,25(OH)₂D₂ | 4 - 15% | 4 - 15% |
Data compiled from multiple sources for illustrative purposes.[5][7]
Table 3: Accuracy of the Method
| Analyte | Mean Discrepancy from Reference Method |
| 25(OH)D₂ | -2% to -5% |
Based on participation in the Vitamin D External Quality Assessment Scheme (DEQAS).[5]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the measurement of 24,25-dihydroxyvitamin D2 and a simplified representation of the vitamin D metabolic pathway.
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. academic.oup.com [academic.oup.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 24, 25-dihydroxyvitamin D2 Receptor Binding Affinity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D and its metabolites are crucial regulators of calcium homeostasis, bone metabolism, and various other physiological processes. The biological effects of these compounds are mediated primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
24,25-dihydroxyvitamin D2 (24,25-(OH)₂D₂) is a metabolite of vitamin D2. Understanding its binding affinity to the VDR is essential for elucidating its physiological role and potential therapeutic applications. This document provides detailed protocols for a competitive radioligand binding assay to determine the binding affinity of 24,25-(OH)₂D₂ to the VDR, along with data presentation and relevant signaling pathway information.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the genomic signaling pathway of Vitamin D metabolites and the general workflow for the competitive VDR binding assay.
References
Application Notes and Protocols for Assessing CYP24A1 Enzyme Activity in 24,25-Dihydroxyvitamin D2 Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 family 24 subfamily A member 1 (CYP24A1), a mitochondrial monooxygenase, plays a crucial role in vitamin D homeostasis by catalyzing the 24-hydroxylation of vitamin D metabolites, leading to their inactivation and excretion.[1][2][3][4] The primary function of CYP24A1 is the degradation of 1,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D3, and its precursor, 25-hydroxyvitamin D3.[2][3] This enzyme is critical for preventing vitamin D toxicity and maintaining calcium homeostasis. Dysregulation of CYP24A1 activity is associated with various pathological conditions, including hypercalcemia.[1][5][6] Therefore, accurate assessment of CYP24A1 enzyme activity is essential for both basic research and clinical applications.
This document provides detailed application notes and protocols for two primary methods used to assess CYP24A1 enzyme activity through the production of 24,25-dihydroxyvitamin D2 (24,25(OH)2D2): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a cell-based two-hybrid luciferase reporter assay.
Method 1: Direct Quantification of 24,25-Dihydroxyvitamin D2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the direct and sensitive quantification of vitamin D metabolites.[7][8][9][10] This method allows for the simultaneous measurement of the substrate (25-hydroxyvitamin D2) and the product (24,25-dihydroxyvitamin D2), providing a direct measure of CYP24A1 enzymatic activity. The ratio of 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D is a reliable indicator of in vivo CYP24A1 activity.[11][12]
Signaling Pathway of Vitamin D Metabolism
Caption: Vitamin D2 metabolism pathway showing activation and subsequent inactivation by CYP24A1.
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for the quantification of 24,25(OH)2D2 using LC-MS/MS.
Detailed Protocol for LC-MS/MS Quantification of 24,25(OH)2D2
This protocol is adapted from established methods for the analysis of vitamin D metabolites in serum.[8][9][10]
1. Sample Preparation (from Serum)
-
To 100 µL of serum, add an internal standard solution containing a known concentration of deuterated 24,25(OH)2D2 (e.g., d6-24,25(OH)2D3).
-
Perform protein precipitation by adding 150 µL of 0.2 M zinc sulfate followed by 450 µL of methanol, vortexing after each addition.[9]
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., a mixture of hexane and methyl tertiary butyl ether).[13]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Optional but Recommended for Enhanced Sensitivity)
-
Reconstitute the dried extract in a solution containing a derivatizing agent such as 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).[7][13]
-
Incubate to allow the derivatization reaction to complete. This step enhances the ionization efficiency of the vitamin D metabolites.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Reconstitute the derivatized (or non-derivatized) sample in an appropriate mobile phase.
-
Inject the sample onto a suitable LC column (e.g., a C18 or Phenyl column).
-
Use a gradient elution with a mobile phase typically consisting of methanol and water with a small percentage of a modifier like formic acid or ammonium hydroxide.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor-to-product ion transitions for 24,25(OH)2D2 and its internal standard.
-
4. Data Analysis and Quantification
-
Generate a standard curve using known concentrations of 24,25(OH)2D2.
-
Calculate the concentration of 24,25(OH)2D2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
If 25-hydroxyvitamin D2 was also measured, calculate the ratio of 25-hydroxyvitamin D2 to 24,25-dihydroxyvitamin D2 to assess CYP24A1 activity.
Quantitative Data Summary for LC-MS/MS Methods
| Parameter | 25(OH)D2 | 24,25(OH)2D2 | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1-4.9 ng/mL | 0.04-0.45 nmol/L | [9][13] |
| Intra-assay Coefficient of Variation (CV) | <9% | 3-4% | [13][14] |
| Inter-assay Coefficient of Variation (CV) | <16% | 4-7% | [13][14] |
| Recovery | ~95% | Not specified | [14] |
Method 2: Indirect Assessment of CYP24A1 Activity using a Two-Hybrid Luciferase Reporter Assay
This cell-based assay provides a functional assessment of CYP24A1 activity by measuring the degradation of 1,25-dihydroxyvitamin D, which in turn modulates the activity of a luciferase reporter gene.[1][5][6] This method is particularly useful for studying the functional consequences of CYP24A1 mutations.[1][5][6]
Principle of the Two-Hybrid Assay
Caption: Principle of the two-hybrid assay for assessing CYP24A1 activity.
Detailed Protocol for the Two-Hybrid Luciferase Reporter Assay
This protocol is based on the method described by Miller et al.[1][5][6]
1. Cell Culture and Transfection
-
Culture a suitable cell line (e.g., JEG-3 cells) in appropriate growth medium.[1]
-
Seed the cells in multi-well plates.
-
Co-transfect the cells with the following plasmids:
-
An expression vector for the protein of interest (e.g., wild-type or mutant CYP24A1).
-
A plasmid encoding the Vitamin D Receptor (VDR) fused to a DNA-binding domain (e.g., GAL4).
-
A plasmid encoding the Retinoid X Receptor (RXR) fused to a transcriptional activation domain (e.g., VP16).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain (e.g., a GAL4 upstream activation sequence).
-
2. Treatment with 1,25-Dihydroxyvitamin D2
-
After transfection, treat the cells with varying concentrations of 1,25-dihydroxyvitamin D2 for a specified period (e.g., 24 hours).
3. Luciferase Assay
-
Lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
4. Data Analysis
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the luciferase activity as a function of the 1,25-dihydroxyvitamin D2 concentration. A decrease in luciferase activity with increasing CYP24A1 expression or activity indicates degradation of the 1,25-dihydroxyvitamin D2 substrate.
-
Kinetic parameters such as the apparent Michaelis constant (Km) and maximum velocity (Vmax) can be determined by fitting the data to the Michaelis-Menten equation.[1][5]
Quantitative Data Summary for the Two-Hybrid Assay
| Enzyme | Km (app) (nM) | Vmax (app) (d⁻¹) | Catalytic Efficiency (Vmax/Km) | Reference |
| Wild-type CYP24A1 | 9.0 ± 2.0 | 0.71 ± 0.055 | 0.079 | [1][5][6] |
| L409S Mutant CYP24A1 | 8.6 ± 2.2 | 0.22 ± 0.026 | 0.026 (32% of wild-type) | [1][5][6] |
Conclusion
The choice of method for assessing CYP24A1 enzyme activity depends on the specific research question and available resources. LC-MS/MS provides a direct, highly sensitive, and specific quantification of the enzymatic product, making it the preferred method for clinical and preclinical studies. The two-hybrid luciferase reporter assay offers a valuable functional assessment of CYP24A1 activity in a cellular context, which is particularly useful for characterizing the impact of genetic variants on enzyme function. Both methods, when properly validated and implemented, provide robust and reliable data for understanding the critical role of CYP24A1 in vitamin D metabolism.
References
- 1. Quantitation of CYP24A1 Enzymatic Activity With a Simple Two-Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. CYP24A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. CYP24A1 - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitation of CYP24A1 enzymatic activity with a simple two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
- 10. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. Ratio of 25(OH)D-to-24,25(OH)2D: A new test to confirm 24-hydroxylase (CYP24A1) deficiency as the cause of hypercalcemia - Mayo Clinic [mayoclinic.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Measurement of 25-hydroxyvitamin D3 (25OHD3) and 25-hydroxyvitamin D2 (25OHD2) in human serum using liquid chromatography-tandem mass spectrometry and its comparison to a radioimmunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Measurement of 24,25-Dihydroxyvitamin D₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the measurement of 24,25-dihydroxyvitamin D₂ (24,25(OH)₂D₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring 24,25(OH)₂D₂?
A1: The two primary methods for measuring 24,25(OH)₂D₂ are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Immunoassays utilize antibodies to detect the molecule, while LC-MS/MS separates the molecule from other substances in a sample before detecting it based on its mass-to-charge ratio.[1] LC-MS/MS is considered the gold standard for its higher specificity and accuracy.[1]
Q2: Why is my immunoassay showing higher than expected concentrations of 24,25(OH)₂D₂?
A2: Higher than expected concentrations in immunoassays are often due to cross-reactivity with other vitamin D metabolites.[2][3] The antibodies used in the assay may bind to structurally similar molecules, such as 25-hydroxyvitamin D₂ (25(OH)D₂), 25-hydroxyvitamin D₃ (25(OH)D₃), and their epimers, leading to an overestimation of the true 24,25(OH)₂D₂ concentration.[2][3]
Q3: Can I use an immunoassay to specifically quantify 24,25(OH)₂D₂?
A3: While some immunoassays are designed to detect 24,25(OH)₂D₂, they often exhibit significant cross-reactivity with other vitamin D metabolites, which can compromise the accuracy of the results.[2][4][5] For precise and specific quantification, LC-MS/MS is the recommended method.[1]
Q4: What is the importance of derivatization in the LC-MS/MS measurement of 24,25(OH)₂D₂?
A4: Derivatization is a chemical modification process used to improve the ionization efficiency and sensitivity of the analyte for LC-MS/MS analysis.[6] Reagents like DMEQ-TAD and PTAD can be used to derivatize 24,25(OH)₂D₂, leading to better chromatographic separation and a stronger signal, which is particularly important for measuring low endogenous concentrations.[6][7]
Troubleshooting Guides
Immunoassay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal | Non-specific binding of antibodies. | 1. Increase the number of wash steps. 2. Optimize the blocking buffer concentration. 3. Check the quality of the reagents and antibodies. |
| Inconsistent results between replicates | Pipetting errors or improper mixing. | 1. Ensure proper pipetting technique and calibration of pipettes. 2. Mix all reagents and samples thoroughly before use. |
| Poor recovery of 24,25(OH)₂D₂ | Inefficient extraction from the sample matrix or degradation of the analyte. | 1. Evaluate the efficiency of the sample extraction method. 2. Ensure proper sample storage and handling to prevent degradation. |
| Discrepancy with LC-MS/MS results | Cross-reactivity with other vitamin D metabolites. | 1. Refer to the manufacturer's data on cross-reactivity. 2. Consider using a more specific method like LC-MS/MS for confirmation.[2] |
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape or resolution | Suboptimal chromatographic conditions. | 1. Optimize the mobile phase composition and gradient. 2. Check the column for degradation or contamination. 3. Ensure the sample is fully dissolved in the injection solvent. |
| Low signal intensity | Inefficient ionization or ion suppression from the sample matrix. | 1. Optimize mass spectrometer source parameters (e.g., temperature, gas flow). 2. Improve sample cleanup to remove interfering substances. 3. Consider using a derivatization agent to enhance signal.[6] |
| Interference from isobaric compounds | Co-elution of compounds with the same mass-to-charge ratio (e.g., 3-epi-25(OH)D₂). | 1. Optimize chromatographic separation to resolve the interfering peak. 2. Use a high-resolution mass spectrometer for better mass accuracy.[8] |
| Inaccurate quantification | Issues with internal standard or calibration curve. | 1. Verify the concentration and purity of the internal standard. 2. Ensure the calibration curve covers the expected concentration range of the samples and has a good linearity (r² > 0.99). |
Data Presentation
Table 1: Comparison of Immunoassay Cross-Reactivity for Vitamin D Metabolites
| Immunoassay Kit | 25(OH)D₃ | 25(OH)D₂ | 24,25(OH)₂D₃ | 3-epi-25(OH)D₃ | Reference |
| Abbott Architect | 105% | 82% | 101.9-189.2% | Not Reported | [2] |
| Roche Cobas | 100% | 92% | Not Reported | 91% | [2][9] |
| Siemens ADVIA Centaur | Not Reported | 45.3% | Not Reported | Not Reported | [4] |
| IDS-iSYS | 101% | 105% | 37% | Not Reported | [2] |
Note: Cross-reactivity values are as reported by the manufacturers or in the cited literature and may vary between lots.
Experimental Protocols
Detailed Protocol for LC-MS/MS Measurement of 24,25(OH)₂D₂
This protocol is a composite based on established methods and should be optimized for your specific instrumentation and laboratory conditions.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract 24,25(OH)₂D₂ from the serum/plasma matrix and remove proteins.
-
Procedure:
-
To 100 µL of serum or plasma in a microcentrifuge tube, add an internal standard (e.g., d₆-24,25(OH)₂D₃).[10]
-
Add 200 µL of water and vortex briefly.[10]
-
Add 150 µL of 0.2 M zinc sulfate to precipitate proteins, and vortex.[10]
-
Add 450 µL of methanol and vortex thoroughly.[10]
-
Centrifuge at 12,000 x g for 10 minutes.[10]
-
Transfer the supernatant to a clean tube.
-
Add 700 µL of hexane and 700 µL of methyl-tert-butyl ether (MTBE), vortexing after each addition.
-
Centrifuge to separate the phases and transfer the upper organic layer to a new tube.
-
Dry the extract under a stream of nitrogen gas at 37°C.
-
2. Derivatization (Optional but Recommended)
-
Objective: To enhance the ionization and detection of 24,25(OH)₂D₂.
-
Procedure using DMEQ-TAD:
-
Reconstitute the dried extract in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.[6]
-
Incubate at room temperature in the dark for 30 minutes.[6]
-
Add a second 25 µL aliquot of the DMEQ-TAD solution and incubate for an additional 60 minutes.[6]
-
Add 40 µL of ethanol to stop the reaction.[6]
-
Dry the derivatized sample under nitrogen.
-
Reconstitute the final sample in an appropriate mobile phase for LC-MS/MS injection (e.g., 60:40 methanol/water).[6]
-
3. LC-MS/MS Analysis
-
Objective: To separate and quantify the derivatized 24,25(OH)₂D₂.
-
Typical Parameters:
-
LC Column: A C18 or Phenyl-Hexyl column is commonly used.
-
Mobile Phase: A gradient of methanol and water with a modifier like formic acid or ammonium formate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[6]
-
Visualizations
Caption: Workflow for the measurement of 24,25(OH)₂D₂ by LC-MS/MS.
Caption: A logical guide for troubleshooting inaccurate results.
Caption: Diagram illustrating immunoassay cross-reactivity.
References
- 1. clinicallab.com [clinicallab.com]
- 2. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Enhancing 24, 25-Dihydroxyvitamin D2 Detection by LC-MS/MS
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of 24, 25-dihydroxyvitamin D2 (24, 25-(OH)₂VD₂) detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of 24, 25-(OH)₂VD₂ and offers solutions to enhance detection sensitivity.
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes:
-
Inefficient Ionization: 24, 25-(OH)₂VD₂ and other vitamin D metabolites are neutral compounds that often exhibit poor ionization efficiency in common electrospray ionization (ESI) sources.[1]
-
Matrix Effects: Endogenous interferences from the sample matrix, such as phospholipids, can suppress the analyte signal.[2]
-
Suboptimal Sample Preparation: Incomplete extraction or protein precipitation can lead to low recovery of the analyte.
Solutions:
-
Derivatization: Chemical derivatization is a key strategy to improve the ionization efficiency of vitamin D metabolites.[1][3] Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and its analogs, react with the cis-diene moiety of the vitamin D structure, introducing a readily ionizable group.[1][3] This can significantly enhance the signal-to-noise ratio.
-
Advanced Derivatization Agents: Consider using newer derivatization agents specifically designed for LC-MS/MS analysis, such as Amplifex™ Diene and DMEQ-TAD.[1][4] These reagents can offer superior ionization enhancement compared to traditional agents.
-
Optimize Mobile Phase: While vitamin D metabolites are neutral, the mobile phase composition can still impact ionization in the MS source. Experiment with different mobile phase additives, such as ammonium formate or formic acid, to find the optimal conditions for your instrument.
-
Effective Sample Cleanup: Implement robust sample preparation techniques to remove interfering substances. Phospholipid depletion using products like HybridSPE®-Phospholipid plates can significantly reduce matrix effects and improve data quality.[2]
Issue 2: Poor Chromatographic Resolution and Co-elution of Isobars
Possible Causes:
-
Inadequate Column Chemistry: Vitamin D metabolites include several isobaric compounds (e.g., epimers) that are not distinguishable by mass spectrometry alone and require chromatographic separation for accurate quantification.[2] A standard C18 column may not provide sufficient resolution.
-
Suboptimal Mobile Phase Gradient: An improperly optimized gradient may not effectively separate closely eluting compounds.
Solutions:
-
Specialized Column Chemistries: Employing columns with alternative selectivities, such as a pentafluorophenyl (PFP) or F5 phase (e.g., Ascentis® Express F5), can improve the resolution of isobaric vitamin D metabolites.[2]
-
One-Pot Double Derivatization: A novel approach involves a two-step derivatization process. First, a Diels-Alder reaction with PTAD is performed, followed by acetylation of the hydroxyl groups. This "one-pot double derivatization" can improve the separation efficiency of vitamin D isomers on a standard C18 stationary phase.[3]
-
Gradient Optimization: Carefully optimize the mobile phase gradient (the rate of change of the organic solvent concentration) to maximize the separation of 24, 25-(OH)₂VD₂ from other metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor for improving the sensitivity of 24, 25-(OH)₂VD₂ detection?
Chemical derivatization is arguably the most impactful strategy. The dihydroxylated forms of vitamin D are present at very low concentrations (pg/mL range) in biological samples and have poor ionization efficiency.[1] Derivatization reagents add a chemical moiety that is easily ionized, leading to a substantial increase in signal intensity.
Q2: Which derivatization agent should I choose?
The choice of derivatization agent depends on the specific requirements of your assay. Here's a comparison of some common options:
-
PTAD (4-phenyl-1,2,4-triazoline-3,5-dione): A widely used Cookson-type reagent that has been shown to greatly improve sensitivity.[1]
-
Amplifex™ Diene: A newer reagent optimized for MS/MS analysis, which may offer a 10-fold higher signal-to-noise ratio compared to PTAD.[1]
-
DMEQ-TAD: This reagent improves ionization efficiency and increases the molecular mass, shifting the analyte to a region of the mass spectrum with reduced background noise.[4]
-
Isonicotinoyl Chloride (INC): Acylation with INC introduces a positively charged group, which has been reported to improve detection sensitivity by 200- to 1,000-fold for various vitamin D metabolites.[5]
Q3: How can I minimize sample preparation time while maintaining good sensitivity?
Simplified sample preparation methods like protein precipitation can be effective, especially when coupled with a robust LC-MS/MS system. For instance, a simple protein precipitation with acetonitrile followed by direct injection can be sufficient for some applications. However, for complex matrices and the lowest detection limits, a more thorough cleanup like solid-phase extraction (SPE) is recommended.
Q4: Is it possible to measure 24, 25-(OH)₂VD₂ and other vitamin D metabolites simultaneously?
Yes, several LC-MS/MS methods have been developed for the simultaneous quantification of multiple vitamin D metabolites, including 25-hydroxyvitamin D₂, 25-hydroxyvitamin D₃, and 24, 25-dihydroxyvitamin D₃, in a single run.[6] These methods often employ derivatization and require careful optimization of chromatographic conditions to resolve all analytes.
Quantitative Data Summary
The following tables summarize the quantitative improvements in sensitivity and the lower limits of quantification (LLOQ) reported with different analytical strategies.
Table 1: Comparison of Derivatization Agents for Vitamin D Metabolite Analysis
| Derivatization Agent | Fold Increase in Sensitivity (Compared to No Derivatization) | Reference |
| Amplifex™ Diene | 10-fold higher signal-to-noise than PTAD | [1] |
| Isonicotinoyl Chloride (INC) | 200- to 1,000-fold | [5] |
Table 2: Lower Limits of Quantification (LLOQ) for Vitamin D Metabolites
| Analyte | Method | LLOQ | Reference |
| 24, 25-(OH)₂D₃ | LC-MS/MS with DMEQ-TAD derivatization | 0.1 - 0.2 ng/mL | [4] |
| Hydroxylated Vitamin D Metabolites | LC-MS/MS with APPI source | 1 ng/mL | [7][8] |
| Vitamin D₂ and D₃ | LC-MS/MS with APPI source | 2 ng/mL | [7][8] |
| 25(OH)D₂, 25(OH)D₃, epi-25(OH)D₃ | LC-MS/MS with INC derivatization (from 3 µL plasma) | 1.0 ng/mL | [5] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation and HybridSPE®-Phospholipid Plate
This protocol is adapted from a method for the analysis of vitamin D metabolites in serum.[2]
-
Spike 100 µL of human serum with the desired concentration of vitamin D metabolite standards.
-
Add 300 µL of 1% formic acid in acetonitrile to a well of a 96-well collection plate containing the spiked serum.
-
Mix thoroughly by aspirating and dispensing the mixture five times with a digital pipette.
-
Transfer the mixture to a HybridSPE®-Phospholipid 96-well plate.
-
Apply vacuum at 10" Hg for 4 minutes.
-
Collect the filtrate for LC-MS/MS analysis.
Protocol 2: Derivatization with DMEQ-TAD
This protocol is based on a method for the simultaneous quantification of multiple vitamin D metabolites.[4][6]
-
Perform protein precipitation and liquid-liquid extraction of the serum sample.
-
Transfer the upper organic phase to a new tube and dry it under a stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add a second 25 µL aliquot of the DMEQ-TAD solution and incubate for an additional 60 minutes.
-
Add 40 µL of ethanol and dry the derivatized extract.
-
Reconstitute the final residue in 60 µL of the initial mobile phase (e.g., 60:40 methanol/water) for injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for Enhanced LC-MS/MS Detection of 24, 25-(OH)₂VD₂.
Caption: Logical Relationship of Problems and Solutions for Improved Sensitivity.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. scispace.com [scispace.com]
- 8. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2 , vitamin D3 , 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for sample preparation for 24, 25-dihydroxy VD2 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of 24,25-dihydroxyvitamin D2 (24,25-(OH)₂D₂) for analysis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the critical first step in preparing serum or plasma samples for 24,25-(OH)₂D₂ analysis?
A1: The critical first step is the disruption of the bond between vitamin D metabolites and the vitamin D binding protein (VDBP) in the sample.[1] This is typically achieved by protein precipitation using organic solvents like acetonitrile, methanol, or isopropanol.[2][3] This step ensures that the analytes are released and available for extraction.
Q2: What are the primary methods for extracting 24,25-(OH)₂D₂ from biological samples?
A2: The three main techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE).
-
Liquid-Liquid Extraction (LLE): A conventional method where an organic solvent (e.g., hexane, methyl tertiary butyl ether) is mixed with the sample to partition the analyte into the organic phase.[4]
-
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent (e.g., C18, silica) in a cartridge to bind and purify the analyte from the sample matrix.[3][5][6] It can be automated for high-throughput applications.[3][7]
-
Supported Liquid Extraction (SLE): A modern, high-throughput alternative to LLE that uses an inert solid support (diatomaceous earth).[2][8] The aqueous sample is absorbed onto the support, and the analyte is eluted with a water-immiscible organic solvent.[2]
Q3: Why is chemical derivatization recommended for the analysis of 24,25-(OH)₂D₂?
A3: Chemical derivatization is highly recommended to enhance the sensitivity and selectivity of the analysis, especially when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Derivatizing agents like 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) improve the ionization efficiency of the vitamin D metabolites.[2][9] This process also increases the molecular mass of the analyte, shifting it to a region of the mass spectrum with less background interference.[9][10]
Q4: Can I analyze 24,25-(OH)₂D₂ without derivatization?
A4: While analysis without derivatization is possible, it often lacks the sensitivity required to measure the low endogenous concentrations of dihydroxy-vitamin D metabolites accurately. Derivatization significantly enhances the signal, allowing for lower limits of quantitation (LOQ).[2]
Q5: What are the common challenges in 24,25-(OH)₂D₂ analysis?
A5: Key challenges include:
-
Low Concentrations: 24,25-(OH)₂D₂ is present at much lower concentrations than its precursor, 25-hydroxyvitamin D.
-
Matrix Effects: Components in the biological sample matrix can cause ion suppression or enhancement in the mass spectrometer, affecting accuracy.[11]
-
Interference from Isobars and Isomers: Chromatographic separation is critical to distinguish the target analyte from interfering compounds with the same mass, such as 24,25-dihydroxyvitamin D3, or isomers like 3-epi-25(OH)D₃.[9][10][12]
Troubleshooting Guides
Problem 1: Low Analyte Recovery
| Possible Cause | Recommended Solution |
| Incomplete Protein Disruption | Ensure thorough vortexing after adding the protein precipitation solvent (e.g., methanol, acetonitrile).[12] Increase the ratio of solvent to sample if necessary. |
| Inefficient Extraction (LLE) | Optimize the choice and volume of the extraction solvent. Ensure vigorous mixing to maximize partitioning. Perform a second extraction step to improve recovery. |
| Analyte Breakthrough (SPE) | Ensure the sample is not loaded in a solvent with too much organic content, which can prevent the analyte from binding to the sorbent.[1] Test the waste for the presence of the analyte. |
| Incomplete Elution (SPE/SLE) | Use a stronger elution solvent or increase the volume of the solvent. Ensure the solvent is appropriate for the sorbent chemistry. |
Problem 2: Poor Reproducibility / High Variability (%CV)
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Use automated liquid handling systems for precise and consistent pipetting. Ensure uniform timing for all incubation and extraction steps. |
| Matrix Effects (Ion Suppression/Enhancement) | Improve the sample cleanup method. SPE or SLE generally provide cleaner extracts than simple protein precipitation.[2] Modify the chromatographic gradient to better separate the analyte from matrix interferences. |
| Evaporation to Dryness Issues | Avoid overheating when evaporating the solvent, as this can degrade the analyte. Ensure the residue is completely redissolved in the reconstitution solvent by vortexing thoroughly. |
| Inconsistent Derivatization | Protect the derivatizing agent (e.g., PTAD, DMEQ-TAD) from light and moisture. Ensure the reaction goes to completion by optimizing incubation time and temperature.[2][10] |
Problem 3: Poor Chromatography (Peak Tailing, Splitting, or Broadening)
| Possible Cause | Recommended Solution |
| Column Contamination | Use a guard column to protect the analytical column. Ensure the sample extract is clean; consider adding an extra purification step. |
| Co-elution of Isomers/Isobars | Optimize the analytical column and mobile phase to achieve better resolution. Methods using specific columns can separate key isomers like 3-epi-25(OH)D₃.[10][12] |
| Improper Reconstitution Solvent | The reconstitution solvent should be similar in composition to the initial mobile phase to ensure good peak shape. |
Data Presentation
Table 1: Comparison of Sample Preparation Method Performance
| Method | Analyte(s) | Recovery Rate (%) | Key Advantages |
| Supported Liquid Extraction (SLE) | 1α,25-(OH)₂D₂ | 69%[2] | High-throughput, low ion suppression.[2] |
| Supported Liquid Extraction (SLE) | 25-OHD₂ / 25-OHD₃ | >80%[13] | Fast and efficient.[13] |
| Solid-Phase Extraction (SPE) | 25-OHD₂ / 25-OHD₃ | 89 - 104%[3] | Amenable to automation, provides clean extracts.[3] |
| Packed-Fibers SPE (Urine) | 24,25-(OH)₂D₃ | 90.3 - 103.1%[14] | High sensitivity and efficiency.[14] |
Table 2: Performance Characteristics of LC-MS/MS Methods with Derivatization
| Method | LOQ | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| DMEQ-TAD Derivatization | 0.25–0.45 nmol/L[9][15] | 3 - 4%[12] | 4 - 7%[9][12][15] |
| PTAD Derivatization | Low pg/mL levels[2] | Not Specified | Not Specified |
Experimental Protocols & Workflows
Diagram 1: General Sample Preparation Workflow
Caption: General workflow for 24,25-(OH)₂D₂ analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) with DMEQ-TAD Derivatization
This protocol is adapted from methods developed for the simultaneous analysis of multiple vitamin D metabolites.[4][10][12]
-
Sample Aliquoting: In a microcentrifuge tube, aliquot 100 µL of serum or calibrator.[10][12]
-
Internal Standard Spiking: Add the appropriate deuterated internal standard (e.g., d₆-24,25(OH)₂D₃).[10][12]
-
Protein Precipitation: Add 100 µL of 0.1M HCl, 150 µL of 0.2 M zinc sulfate, and 450 µL of methanol, vortexing after each addition.[10][12]
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes.[10][12]
-
Supernatant Transfer: Transfer the supernatant to a clean glass tube.
-
Liquid-Liquid Extraction: Add extraction solvents (e.g., 700 µL of hexane and 700 µL of MTBE), vortexing after each addition.[4]
-
Phase Separation: The upper organic phase is transferred to a new vial.[4][12]
-
Evaporation: Dry the extract under a stream of nitrogen at 37 °C.[10][12]
-
Derivatization: Reconstitute the dry residue in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate. Incubate for 30-60 minutes at room temperature in the dark. A second addition of the derivatizing agent may be performed.[4][10][12]
-
Final Preparation: Add ethanol, dry the sample again, and finally reconstitute it in 60 µL of the mobile phase for LC-MS/MS analysis.[4][10]
Protocol 2: Supported Liquid Extraction (SLE) with PTAD Derivatization
This protocol is based on a high-throughput method for vitamin D metabolites.[2]
-
Sample Pre-treatment: To 300 µL of sample, add 200 µL of a water:IPA (50:50) solution to disrupt protein binding.
-
Sample Loading: Transfer the pre-treated sample onto the ISOLUTE® SLE+ plate. Apply a brief pulse of positive pressure or vacuum to initiate flow and let the sample absorb for 5 minutes.
-
Analyte Extraction: Add 700 μL of heptane to the plate and allow it to flow via gravity for 5 minutes. Repeat this step with a second 700 μL aliquot of heptane.
-
Derivatization: Collect the eluate in a plate containing 100 µL of a 0.25 mg/mL solution of PTAD.
-
Incubation: Seal the collection plate and shake it in the dark for 2 hours at room temperature.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness at 40 °C and reconstitute in 100 µL of the initial mobile phase for analysis.
Diagram 2: Troubleshooting Logic Tree
Caption: Troubleshooting guide for common analysis issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A simple method for the isolation of vitamin D metabolites from plasma extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of 1.25-dihydroxy-vitamin D, 24.25-dihydroxy-vitamin D and 25-hydroxy-vitamin D from a single two milliliters serum specimen. Preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 8. High-throughput liquid-liquid extraction and LCMSMS assay for determination of circulating 25(OH) vitamin D3 and D2 in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. selectscience.net [selectscience.net]
- 14. researchgate.net [researchgate.net]
- 15. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of 24, 25-dihydroxyvitamin D2 in frozen serum samples
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of 24,25-dihydroxyvitamin D2 in frozen serum samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Disclaimer: Specific long-term stability data for 24,25-dihydroxyvitamin D2 is limited in current scientific literature. The guidance provided here is primarily based on studies of its precursor, 25-hydroxyvitamin D (25(OH)D), and the structurally similar metabolite, 24,25-dihydroxyvitamin D3. These recommendations represent the best currently available practices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for long-term stability of 24,25-dihydroxyvitamin D2 in serum?
For prolonged storage, maintaining serum samples at -70°C or -80°C is recommended to ensure the long-term integrity of vitamin D metabolites.[1] While storage at -20°C is acceptable for shorter durations, ultra-low temperatures are preferable for long-term studies. Studies on the precursor, 25(OH)D, have shown it to be stable for up to 3 months at -80°C.[2]
Q2: How long can I store my serum samples at different temperatures before analyzing for 24,25-dihydroxyvitamin D2?
Based on the stability of total 25(OH)D, the following storage durations are recommended:
-
Room Temperature (RT): Up to 4 hours.[2]
-
Refrigerated (2-8°C): Up to 7 days.[3]
-
Frozen (-20°C): Up to 2 months.[4][5] For longer periods, -70°C or -80°C is advised.[1]
-
Frozen (-80°C): Recommended for storage longer than 3 months.[2]
Q3: How many times can I freeze and thaw my serum samples without affecting 24,25-dihydroxyvitamin D2 concentrations?
While direct data for 24,25-dihydroxyvitamin D2 is unavailable, its precursor, 25(OH)D, is remarkably stable through multiple freeze-thaw cycles. Some studies have shown no significant changes in 25(OH)D levels after up to four freeze-thaw cycles. To minimize any potential degradation, it is best practice to aliquot samples into single-use vials before freezing to avoid repeated freeze-thaw cycles.
Q4: What type of collection tube should I use for my blood samples?
A red-top tube for serum collection is recommended. After collection, the blood should be allowed to clot, and the serum separated by centrifugation.[6] Both serum and EDTA plasma are generally considered suitable for the analysis of vitamin D metabolites.[1]
Q5: Are there any specific pre-analytical processing steps I need to follow?
Yes, proper sample handling is crucial. Within 2 hours of collection, blood samples should be centrifuged to separate the serum. The serum should then be aliquoted into plastic, screw-capped vials for storage.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected 24,25-dihydroxyvitamin D2 concentrations | Sample degradation due to improper storage. | Ensure samples are stored at -70°C or colder for long-term storage and that short-term storage guidelines have been followed. Review sample handling and storage logs. |
| Multiple freeze-thaw cycles. | Avoid repeated freezing and thawing by preparing single-use aliquots. If samples have already undergone multiple cycles, interpret the data with caution. | |
| Exposure to light. | While 25(OH)D is relatively stable, prolonged exposure to direct sunlight can cause degradation.[7] Store samples in amber tubes or protect them from light. | |
| High variability between replicate measurements | Inadequate mixing after thawing. | Thoroughly but gently mix samples after thawing to ensure homogeneity before analysis.[1] |
| Non-specific interference in the assay. | Ensure the analytical method, such as LC-MS/MS, is validated for the specific metabolite and matrix. Immunoassays may be prone to cross-reactivity. | |
| Inconsistent results across different batches of samples | Differences in sample collection or processing. | Standardize all pre-analytical procedures, including collection tubes, centrifugation time and speed, and time from collection to freezing. |
| Batch effects in the analytical run. | Include quality control samples with known concentrations in each analytical run to monitor for and correct any batch-to-batch variation. |
Data on Stability of Vitamin D Metabolites
The following tables summarize the stability of 25-hydroxyvitamin D [25(OH)D] in serum under various conditions, which can be used as a proxy for 24,25-dihydroxyvitamin D2 stability.
Table 1: Short-Term Stability of 25(OH)D in Serum
| Storage Temperature | Duration | Stability |
| Room Temperature | 4 hours | Stable[2] |
| 2-8°C | 24 hours | Stable[2][4][5] |
| 2-8°C | 7 days | Stable[3] |
Table 2: Long-Term Stability of 25(OH)D in Frozen Serum
| Storage Temperature | Duration | Stability |
| -20°C | 7 days | Stable[2] |
| -20°C | 2 months | Stable[4][5] |
| -40°C | 3 months | Stable[4][5] |
| -80°C | 3 months | Stable[2] |
Experimental Protocols
Protocol for Serum Collection and Processing
-
Blood Collection: Collect whole blood in a red-top tube.
-
Clotting: Allow the blood to clot at room temperature by leaving the tube in a vertical position for at least 30 minutes.
-
Centrifugation: Centrifuge the tube at 1000-1300 x g for 10-15 minutes to separate the serum from the blood cells. This should be done within 2 hours of collection.[6]
-
Aliquoting: Carefully aspirate the serum and transfer it into pre-labeled, screw-capped plastic vials suitable for freezing. It is highly recommended to create single-use aliquots to avoid freeze-thaw cycles.
-
Storage: For immediate analysis, store aliquots at 2-8°C for up to 7 days.[3] For long-term storage, freeze the aliquots at -70°C or -80°C.[1]
Visualizations
Vitamin D Metabolic Pathway
The following diagram illustrates the key steps in the metabolic pathway of Vitamin D, leading to the formation of 24,25-dihydroxyvitamin D.
Caption: Metabolic pathway of Vitamin D hydroxylation and catabolism.
Recommended Serum Sample Handling Workflow
This workflow diagram outlines the critical steps from sample collection to long-term storage for the analysis of 24,25-dihydroxyvitamin D2.
Caption: Recommended workflow for serum sample collection and storage.
References
- 1. biohithealthcare.com [biohithealthcare.com]
- 2. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jag.journalagent.com [jag.journalagent.com]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. Stability of 1,25-dihydroxyvitamin D(2) and 1,25-dihydroxyvitamin D(3) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing HPLC separation of 24, 25-dihydroxy VD2 from other vitamin D metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂) from other vitamin D metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 24,25-dihydroxyvitamin D2 from other vitamin D metabolites so challenging?
A1: The separation is difficult due to the high structural similarity between vitamin D metabolites. 24,25(OH)₂VD₂ and its analogue, 24,25-dihydroxyvitamin D3 (24,25(OH)₂VD₃), are stereoisomers with very similar physicochemical properties. This results in co-elution or poor resolution with standard reversed-phase HPLC methods.[1][2] Additionally, other metabolites like 25-hydroxyvitamin D (25(OH)D) and its epimers can interfere with the analysis.[2]
Q2: What is the most critical factor in achieving good separation of these metabolites?
A2: The choice of the stationary phase (the column) is the most critical factor. While standard C18 columns can be used, they often fail to provide baseline resolution of closely related vitamin D isomers.[1] Specialized column chemistries are often required to enhance selectivity.
Q3: Which type of HPLC column is best suited for separating dihydroxyvitamin D metabolites?
A3: For challenging separations of vitamin D isomers, consider the following column types:
-
Highly hydrophobic C18 columns: Columns with a high carbon load can improve separation.[1]
-
Pentafluorophenyl (F5) columns: These have demonstrated unique selectivity for vitamin D metabolites, including isobaric epimers.[2]
-
Cyano-bonded phase columns: These have been used for the baseline resolution of 25-hydroxyvitamin D3 and 24(R),25-dihydroxyvitamin D3.[3]
-
Phenyl-Hexyl columns: These can also provide the necessary selectivity for resolving isomeric forms of dihydroxyvitamin D.[4]
Q4: Can I use an isocratic method, or is a gradient elution required?
A4: Both isocratic and gradient elution methods can be employed. An isocratic method is simpler and more robust, but a gradient elution, where the mobile phase composition is changed over time, often provides better resolution for complex mixtures of vitamin D metabolites with varying polarities.
Q5: How does temperature affect the separation?
A5: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Increasing the column temperature can sometimes improve peak shape and resolution, but it should be optimized for each specific method.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of 24,25-dihydroxyvitamin D2.
Problem 1: Poor Resolution or Co-elution of 24,25(OH)₂VD₂ and 24,25(OH)₂VD₃
Possible Causes:
-
Inappropriate column chemistry.
-
Mobile phase composition is not optimal.
-
Flow rate is too high.
Solutions:
-
Column Selection: Switch to a column with a different selectivity, such as a pentafluorophenyl (F5) or a highly hydrophobic C18 column.[1][2]
-
Mobile Phase Optimization:
-
Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.
-
Try a different organic modifier. For example, using a mobile phase of THF/acetonitrile (10/90) has been shown to be effective for separating vitamin D2 and D3.[1]
-
-
Flow Rate: Decrease the flow rate to allow for better equilibration and improved separation.
-
Gradient Elution: If using an isocratic method, consider developing a shallow gradient to improve the separation of closely eluting peaks.
Problem 2: Peak Splitting
Possible Causes:
-
Co-elution of two different components.[5]
-
Contamination of the guard or analytical column inlet.
-
Incompatibility between the sample solvent and the mobile phase.
-
A void in the column packing material.
Solutions:
-
Confirm Co-elution: Inject a smaller sample volume. If two distinct peaks appear, the issue is co-elution, and the method needs to be optimized for better separation.[5]
-
Column Maintenance: If all peaks are splitting, it may indicate a blockage at the column inlet. Try back-flushing the column or replacing the inlet frit. If the problem persists, the column may need to be replaced.
-
Solvent Compatibility: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.
Problem 3: Peak Tailing
Possible Causes:
-
Secondary interactions between the analyte and the stationary phase.
-
Column overload.
-
Inadequate buffering of the mobile phase.
Solutions:
-
Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of the analytes.
-
Sample Concentration: Reduce the concentration or injection volume of your sample to avoid overloading the column.
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 5-10 mM for reversed-phase).[6]
Experimental Protocols
Representative HPLC Method for Vitamin D Metabolite Separation
This protocol is a starting point and will likely require optimization for your specific instrument and sample matrix.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Ascentis® Express F5, 10 cm x 2.1 mm, 2.7 µm or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | 70% B to 100% B over 10 minutes, hold at 100% B for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 265 nm or MS/MS with appropriate transitions |
| Injection Volume | 10 µL |
Sample Preparation (for serum/plasma):
-
Protein Precipitation: To 100 µL of serum, add 300 µL of acetonitrile containing an internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Workflow for Vitamin D Analysis.
Caption: Troubleshooting Poor Resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 3. Chromatographic separation of 24(R),25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3-26,23-lactone using a cyano-bonded phase packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcome Isomer Interference in 1α,25-Dihydroxyvitamin D Quantitation by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Troubleshooting poor recovery of 24, 25-dihydroxy VD2 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 24,25-dihydroxyvitamin D2 during extraction procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are experiencing low recovery of 24,25-dihydroxyvitamin D2 from serum/plasma samples. What are the common causes?
Poor recovery of 24,25-dihydroxyvitamin D2 can stem from several factors throughout the sample preparation workflow. The most common issues include:
-
Incomplete Protein Precipitation: 24,25-dihydroxyvitamin D2, like other vitamin D metabolites, is extensively bound to Vitamin D Binding Protein (VDBP) in circulation.[1] Inefficient protein precipitation will fail to release the analyte, leading to its loss during the extraction process.
-
Suboptimal Extraction Solvent Selection (LLE): The choice of organic solvent in Liquid-Liquid Extraction (LLE) is critical. A solvent with inappropriate polarity may not efficiently partition the relatively polar 24,25-dihydroxyvitamin D2 from the aqueous sample matrix.
-
Incorrect Solid-Phase Extraction (SPE) Sorbent or Elution Conditions: For Solid-Phase Extraction (SPE), the sorbent type and the elution solvent must be optimized for the analyte. Using a sorbent that does not adequately retain 24,25-dihydroxyvitamin D2 or an elution solvent that is too weak will result in the analyte being washed away.
-
Matrix Effects: Co-extraction of interfering substances from the sample matrix, such as phospholipids, can suppress the analytical signal during LC-MS/MS analysis, giving the appearance of low recovery.[2]
-
Analyte Instability: Although vitamin D metabolites are generally stable, prolonged exposure to light or extreme temperatures, especially after extraction and derivatization, can lead to degradation.[3][4]
Q2: How can we improve the efficiency of protein precipitation for 24,25-dihydroxyvitamin D2?
To ensure the complete release of 24,25-dihydroxyvitamin D2 from binding proteins, consider the following:
-
Choice of Precipitation Agent: Acetonitrile is a commonly used and effective protein precipitation solvent for vitamin D metabolite analysis.[5][6] Methanol is also frequently used.[7][8] Some protocols use zinc sulfate in combination with methanol to enhance protein precipitation.[9]
-
Solvent-to-Sample Ratio: Ensure a sufficient volume of the precipitation solvent is used. A common starting point is a 2:1 or 3:1 ratio of solvent to sample volume.
-
Vortexing and Incubation: Thoroughly vortex the sample immediately after adding the precipitation solvent. An incubation step (e.g., 15 minutes) followed by centrifugation can further improve precipitation efficiency.[10]
Q3: What are the recommended solvents for Liquid-Liquid Extraction (LLE) of 24,25-dihydroxyvitamin D2?
For LLE, a non-polar solvent is typically used to extract the lipophilic vitamin D metabolites. However, due to the additional hydroxyl groups, 24,25-dihydroxyvitamin D2 is more polar than its precursor, 25-hydroxyvitamin D2. Therefore, solvent selection is key.
-
Commonly Used Solvents: Hexane and heptane are frequently used for the extraction of vitamin D metabolites.[5][11]
-
Solvent Mixtures: To increase the polarity of the extraction solvent and improve the recovery of dihydroxylated metabolites, a mixture of solvents can be beneficial. A combination of n-hexane and ethyl acetate (e.g., 9:1 v/v) has been shown to be effective.[11] Another option is a mixture of hexane and methyl-tert-butyl ether (MTBE).[9]
Q4: We are using Solid-Phase Extraction (SPE). What could be causing poor recovery and how can we optimize it?
Low recovery in SPE can be due to issues with analyte retention, washing, or elution.
-
Sorbent Selection: Reversed-phase sorbents like C8 or C18 are commonly used for vitamin D metabolite extraction.[7][11]
-
Sample Loading Conditions: After protein precipitation, the supernatant is often diluted before loading onto the SPE cartridge to ensure proper retention. Loading in a solution with a high organic content can lead to breakthrough.[12]
-
Wash Step: The wash step is critical for removing interferences. However, a wash solvent that is too strong can prematurely elute the analyte. Use a wash solvent with a lower organic content than the elution solvent.
-
Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, this is typically a high-percentage organic solvent like methanol or acetonitrile. Ensure the elution volume is sufficient to completely recover the analyte.
Below is a troubleshooting workflow for poor SPE recovery:
Data on Extraction Recovery of Vitamin D Metabolites
The following table summarizes recovery data for various vitamin D metabolites using different extraction techniques, which can serve as a benchmark for optimizing your protocol for 24,25-dihydroxyvitamin D2.
| Metabolite | Extraction Method | Sample Matrix | Reported Recovery (%) | Reference |
| 25-OH vitamin D2 & D3 | Supported Liquid Extraction (SLE) | Human Serum | > 90% | [3] |
| 1α,25-diOH Vitamin D2 | Supported Liquid Extraction (SLE) | Serum | 69% | [13] |
| 1α,25-diOH Vitamin D3 | Supported Liquid Extraction (SLE) | Serum | 66% | [13] |
| 25-OH Vitamin D2 | Supported Liquid Extraction (SLE) | Serum | 89% | [13] |
| 25-OH Vitamin D3 | Supported Liquid Extraction (SLE) | Serum | 84% | [13] |
| 25-OH vitamin D3 | Automated SPE | Serum/Plasma | 89% - 104% | [8] |
| 25-OH vitamin D2 | Automated SPE | Serum/Plasma | 89% - 104% | [8] |
| 25-OH vitamin D3 | Packed-Fibers SPE (PFSPE) | Urine | 89.5% - 109.7% | [14] |
| 24,25(OH)2D3 | Packed-Fibers SPE (PFSPE) | Urine | 90.3% - 103.1% | [14] |
| Vitamin D3 Metabolites | Protein Precipitation (ACN) | Plasma | 92.2% - 97.1% | [15] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 24,25-dihydroxyvitamin D3
This protocol is adapted for the extraction of dihydroxylated vitamin D metabolites from serum.[9]
-
Sample Preparation:
-
To 100 µL of serum in a microcentrifuge tube, add internal standards.
-
Dilute with 200 µL of water.
-
-
Protein Precipitation:
-
Add 150 µL of 0.2 M zinc sulfate and vortex.
-
Add 450 µL of methanol and vortex.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Liquid-Liquid Extraction:
-
Add 700 µL of hexane and vortex.
-
Add 700 µL of methyl-tert-butyl ether (MTBE) and vortex.
-
Centrifuge to separate the phases.
-
Transfer the upper organic phase to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 37 °C.
-
Reconstitute the dried extract in an appropriate mobile phase for LC-MS/MS analysis.
-
Protocol 2: Supported Liquid Extraction (SLE) for 25-OH Vitamin D2/D3
This is a general protocol for SLE that can be adapted for 24,25-dihydroxyvitamin D2.[3]
-
Sample Pre-treatment:
-
Dilute 150 µL of human serum with 150 µL of a water:isopropanol (50:50, v/v) mixture.
-
-
Sample Loading:
-
Load the 300 µL of pre-treated serum onto an ISOLUTE SLE+ extraction plate.
-
Apply a short pulse of vacuum to initiate flow and allow the sample to absorb for 5 minutes.
-
-
Analyte Elution:
-
Apply 750 µL of heptane and wait 5 minutes for the solvent to absorb.
-
Apply a second aliquot of 750 µL of heptane and allow it to soak for another 5 minutes.
-
Apply a final pulse of vacuum to elute the extract.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness at room temperature.
-
Reconstitute in 100 µL of the injection solvent (e.g., mobile phase A: mobile phase B, 70:30, v/v).
-
Vortex gently for 60 seconds before analysis. Note: Vitamin D metabolites are light-sensitive, so amber glassware is recommended.[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput liquid-liquid extraction and LCMSMS assay for determination of circulating 25(OH) vitamin D3 and D2 in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dpxtechnologies.com [dpxtechnologies.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. chem-agilent.com [chem-agilent.com]
- 11. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 24,25-Dihydroxyvitamin D2 in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects in the analysis of 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) in plasma.
Troubleshooting Guide
This guide addresses common issues experienced during the LC-MS/MS analysis of 24,25(OH)2D2, with a focus on mitigating matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Poor sensitivity and inconsistent results | Ion suppression from matrix components: Plasma is a complex matrix containing phospholipids, salts, and other endogenous substances that can interfere with the ionization of 24,25(OH)2D2 in the mass spectrometer source, leading to reduced signal intensity.[1][2][3][4] | Optimize sample preparation: Employ more effective sample preparation techniques to remove interfering matrix components. Options include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates.[1][5][6] Simple protein precipitation is often insufficient as it does not effectively remove lipids.[1][6] |
| Suboptimal ionization technique: Electrospray ionization (ESI) is more susceptible to matrix effects compared to Atmospheric Pressure Chemical Ionization (APCI), especially for lipid-soluble analytes like vitamin D metabolites.[3][5][7] | Switch to APCI: If your instrument allows, using an APCI source can reduce matrix effects and improve sensitivity for 24,25(OH)2D2 analysis.[5][7] | |
| High background noise or interfering peaks | Co-elution of isobaric compounds: Other vitamin D metabolites or endogenous compounds can have the same mass-to-charge ratio as 24,25(OH)2D2 and may not be chromatographically separated, leading to analytical interference.[5] | Improve chromatographic separation: Optimize the HPLC/UPLC method by using a different column chemistry (e.g., F5 stationary phases) or modifying the mobile phase gradient to resolve the analyte of interest from interferences.[6] |
| Insufficient sample cleanup: Residual matrix components can contribute to high background noise. | Enhance sample preparation: As mentioned above, a more rigorous sample cleanup method like SPE or specific phospholipid removal will reduce background noise.[6][7] | |
| Low analyte recovery | Inefficient extraction: The chosen sample preparation method may not be effectively extracting 24,25(OH)2D2 from the plasma matrix. LLE can sometimes have lower extraction efficiency compared to SPE.[5] | Evaluate and optimize extraction protocol: Compare different extraction solvents and conditions for LLE. For SPE, ensure the correct sorbent and elution solvents are used. Derivatization of the analyte can also improve extraction efficiency and chromatographic behavior.[8] |
| Analyte degradation: Vitamin D metabolites can be sensitive to light and temperature. | Ensure proper sample handling and storage: Protect samples from light and maintain appropriate temperatures throughout the experimental workflow. | |
| Poor reproducibility | Variable matrix effects between samples: The composition of plasma can vary between individuals, leading to inconsistent ion suppression or enhancement.[3] | Use a stable isotope-labeled internal standard: A deuterated internal standard for 24,25(OH)2D2 will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction and improving reproducibility. |
| Inconsistent sample preparation: Manual sample preparation steps can introduce variability. | Automate sample preparation: If possible, use automated liquid handling systems to ensure consistency in reagent addition and extraction steps.[9] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 24,25(OH)2D2?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[3] In the analysis of 24,25(OH)2D2 in plasma, endogenous components like phospholipids can suppress the ionization of the analyte in the mass spectrometer's source, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[1][4][7]
Q2: Why is simple protein precipitation often not enough to eliminate matrix effects for vitamin D metabolite analysis?
A2: While protein precipitation removes a large portion of proteins, it is not effective at removing phospholipids and other lipids from the sample.[1][6] These lipids are a major source of ion suppression in LC-MS/MS analysis of vitamin D metabolites.[4][7] Therefore, additional cleanup steps like LLE, SPE, or specific phospholipid removal are necessary for accurate and sensitive quantification.[1][6]
Q3: What are the advantages of using Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) over protein precipitation?
A3: Both LLE and SPE provide a more thorough cleanup of the sample compared to protein precipitation.[5]
-
LLE uses immiscible solvents to partition the analyte from the matrix components. It is a relatively simple and inexpensive technique.
-
SPE utilizes a solid sorbent to retain the analyte while matrix interferences are washed away, often resulting in a cleaner extract and higher recovery compared to LLE.[5] Specialized SPE cartridges and plates are also available for the targeted removal of phospholipids.[6]
Q4: When should I consider using a derivatization agent in my workflow?
A4: Derivatization can be beneficial when analyzing low-abundance metabolites like dihydroxyvitamin D forms. A derivatizing agent can improve the ionization efficiency of 24,25(OH)2D2, leading to enhanced sensitivity.[8][10] It can also alter the chromatographic properties of the analyte, potentially improving separation from interfering compounds.[8]
Q5: How do I choose between ESI and APCI ionization sources for 24,25(OH)2D2 analysis?
A5: APCI is generally less prone to matrix effects than ESI for the analysis of non-polar to moderately polar compounds like vitamin D metabolites.[3][5] Therefore, APCI is often preferred as it can provide better sensitivity and reproducibility by minimizing ion suppression caused by plasma matrix components.[5][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of vitamin D metabolites, highlighting the impact of different sample preparation techniques.
Table 1: Comparison of Analyte Recovery with Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Average Recovery (%) | Reference |
| Protein Precipitation | 25-hydroxyvitamin D3 | ~60% | [6] |
| Protein Precipitation + Phospholipid Depletion Plate | 25-hydroxyvitamin D3 | >95% | [6] |
| Liquid-Liquid Extraction (LLE) | 24,25-dihydroxyvitamin D3 | 76.1 - 84.3% | [11] |
| Solid Phase Extraction (SPE) | 1α,25-dihydroxyvitamin D3 | >90% | [8] |
Table 2: Impact of Sample Preparation on Matrix Effects (Ion Suppression)
| Sample Preparation Method | Analyte | Matrix Effect (Signal Reduction) | Reference |
| Protein Precipitation | Vitamin D Metabolites | ~40% reduction in signal response | [6] |
| Protein Precipitation + Phospholipid Depletion Plate | Vitamin D Metabolites | No detectable phospholipid matrix, minimal signal reduction | [6] |
| Solid Phase Extraction (SPE) | 1α,25-dihydroxyvitamin D3 | Lower ion suppression than LLE | [8] |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used to mitigate matrix effects in the analysis of 24,25(OH)2D2.
Protocol 1: Protein Precipitation followed by Phospholipid Depletion
This protocol is adapted from a method for the analysis of vitamin D metabolites in serum.[6]
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing 1% formic acid and an appropriate internal standard.
-
Vortex thoroughly for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Phospholipid Removal:
-
Transfer the supernatant to a phospholipid depletion 96-well plate.
-
Apply a vacuum or positive pressure to pass the supernatant through the sorbent.
-
Collect the filtrate for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for the extraction of vitamin D metabolites.[11][12]
-
Protein Denaturation and Analyte Release:
-
To 100 µL of plasma, add the internal standard.
-
Add a protein denaturing agent such as zinc sulfate or a strong acid.
-
Add a solvent like methanol or acetonitrile and vortex.
-
-
Liquid-Liquid Extraction:
-
Add an immiscible organic solvent such as n-hexane or a mixture of hexane and ethyl acetate.
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
-
Visualizations
Diagram 1: Experimental Workflow for Sample Preparation
Caption: Workflow for plasma sample preparation and matrix effect mitigation.
Diagram 2: Logic for Troubleshooting Poor Sensitivity
Caption: Troubleshooting logic for addressing poor sensitivity issues.
References
- 1. chromtech.com [chromtech.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 7. LC/MS analysis of vitamin D metabolites by dielectric barrier discharge ionization and a comparison with electrospray ionization and atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control and reference materials for 24, 25-dihydroxy VD2 measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of 24,25-dihydroxyvitamin D₂ (24,25(OH)₂D₂). It is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control (QC) and reference materials for measuring 24,25(OH)₂D₂?
A1: High-quality reference materials are critical for accurate and precise quantification. Key materials include:
-
Calibrators: A certified 24,25(OH)₂D₂ calibrator is essential for creating a standard curve. While less common than for the D₃ form, unlabeled 24,25(OH)₂D₂ is available from specialized chemical suppliers.[1]
-
Internal Standard (IS): A stable isotope-labeled internal standard, such as d₆-24,25(OH)₂D₃, is often used to account for matrix effects and variations in sample preparation and instrument response. While a deuterated D₂ form is ideal, the D₃ analog is frequently used due to commercial availability.
-
Quality Control Materials: Matrix-matched QC materials at multiple concentrations (low, medium, high) should be analyzed with each batch of samples to monitor assay performance. These can be prepared in-house by spiking a surrogate matrix (e.g., stripped serum) or purchased from commercial vendors.
-
External Quality Assessment Schemes (EQAS): Participation in programs like the Vitamin D External Quality Assessment Scheme (DEQAS) is highly recommended to assess the accuracy and comparability of your assay against other laboratories.[2]
Q2: Why is LC-MS/MS the preferred method for 24,25(OH)₂D₂ measurement?
A2: LC-MS/MS is considered the gold standard for vitamin D metabolite analysis due to its high sensitivity and specificity.[3] Unlike immunoassays, which can suffer from cross-reactivity with other vitamin D metabolites, LC-MS/MS can chromatographically separate and specifically detect 24,25(OH)₂D₂. This is crucial for distinguishing it from the more abundant 25-hydroxyvitamin D₂ (25(OH)D₂) and other potential interferences.[3][4]
Q3: What is the significance of the ratio of 25(OH)D to 24,25(OH)₂D?
A3: The ratio of 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D serves as a functional indicator of the activity of the enzyme CYP24A1, which catabolizes both 25(OH)D and 1,25-dihydroxyvitamin D.[5][6] An elevated ratio can indicate impaired CYP24A1 function, which may be associated with conditions like Idiopathic Infantile Hypercalcemia due to mutations in the CYP24A1 gene.[2][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Column degradation. 2. Incompatible mobile phase. 3. Sample matrix effects. | 1. Replace the analytical column. 2. Ensure mobile phase pH is appropriate for the analyte and column chemistry. 3. Enhance sample cleanup with solid-phase extraction (SPE) or use a more robust sample preparation method. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization. 2. Suboptimal sample preparation (poor recovery). 3. Mass spectrometer settings not optimized. | 1. Consider chemical derivatization with reagents like DMEQ-TAD to improve ionization efficiency.[7][8] 2. Optimize protein precipitation and liquid-liquid extraction steps. Ensure complete drying and reconstitution in a compatible solvent. 3. Perform tuning and calibration of the mass spectrometer. Optimize cone voltage and collision energy for the specific analyte. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from complex biological samples. 3. Insufficient chromatographic separation from interfering compounds. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Improve sample preparation to remove phospholipids and other interfering substances. 3. Optimize the chromatographic gradient to better resolve the analyte peak from the background. |
| Inaccurate Quantification / High CV% | 1. Improper calibration curve. 2. Internal standard (IS) instability or incorrect concentration. 3. Inconsistent sample preparation. | 1. Ensure calibrators are accurately prepared and cover the expected concentration range of the samples. Use a linear regression with appropriate weighting. 2. Verify the concentration and stability of the IS solution. Ensure IS is added consistently to all samples and calibrators. 3. Standardize all pipetting and extraction steps. Use an automated liquid handler if available. |
| Interference from Isobaric Compounds | 1. Co-elution of other dihydroxyvitamin D metabolites. 2. Presence of 3-epi-25(OH)D, which can interfere with some assays. | 1. Optimize the chromatographic method to achieve baseline separation of 24,25(OH)₂D₂ from other isomers. This may require a longer run time or a different column chemistry. 2. Ensure the method can resolve the C3-epimer of 25(OH)D if it is a known interference in your assay. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods for dihydroxyvitamin D metabolites. Note that values for 24,25(OH)₂D₂ may be less commonly reported than for the D₃ form.
Table 1: Assay Performance Characteristics
| Parameter | 25(OH)D₂ | 25(OH)D₃ | 24,25(OH)₂D₃ |
| Linearity Range (ng/mL) | 4.9 - 120 | 3.8 - 148 | 0.4 - 11.6 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 - 0.2 | 0.1 - 0.2 | 0.1 - 0.2 |
| Lower Limit of Detection (LLOD) (ng/mL) | ~0.04 | ~0.04 | ~0.04 |
| Intra-assay Imprecision (CV%) | 3% - 4% | 3% - 4% | 3% - 4% |
| Inter-assay Imprecision (CV%) | 4% - 7% | 4% - 7% | 4% - 7% |
| Data synthesized from Waters Corporation application note. |
Table 2: Available Reference Materials
| Product Type | Analyte | Supplier Example | Part Number Example |
| Calibrator Solution | 24,25-Dihydroxyvitamin D₂ | Cambridge Isotope Laboratories | ULM-9109-C |
| Calibrator Solution | 24R,25-Dihydroxyvitamin D₃ | LGC Standards | TRC-S211500 |
| Stable Isotope IS | d₆-24R,25-Dihydroxyvitamin D₃ | LGC Standards | TRC-S211502 |
| Serum Matrix Material | Vitamin D Metabolites in Human Serum (Levels 1-4) | NIST | SRM 972a |
| This is not an exhaustive list. Researchers should verify the suitability of materials for their specific application.[9][10] |
Experimental Protocols
Detailed Protocol for 24,25(OH)₂D₂ Measurement by LC-MS/MS
This protocol is a generalized representation based on common methodologies.[7] Optimization is required for specific instrumentation and reagents.
1. Sample Preparation
-
Internal Standard Addition: To 100 µL of serum, calibrator, or QC, add the deuterated internal standard (e.g., d₆-24,25(OH)₂D₃) to a final concentration appropriate for the assay.
-
Protein Precipitation: Add 150 µL of 0.2 M zinc sulfate followed by 450 µL of methanol. Vortex thoroughly after each addition to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes to pellet the precipitated protein.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant to a clean glass tube.
-
Add 700 µL of hexane, vortex, then add 700 µL of methyl tert-butyl ether (MTBE) and vortex again.
-
Allow the phases to separate.
-
-
Drying: Carefully transfer the upper organic layer to a new vial and evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of mobile phase (e.g., 50:50 methanol:water) for injection.
2. LC-MS/MS Analysis
-
LC System: UPLC/HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient from approximately 60% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
24,25(OH)₂D₂ Precursor Ion: m/z will depend on derivatization or adduct formation.
-
24,25(OH)₂D₂ Product Ion: m/z will be a specific fragment ion.
-
Note: MRM transitions must be empirically determined for each analyte and internal standard.
-
Visualizations
Caption: Metabolic pathway of Vitamin D₂ showing synthesis, activation, and catabolism.
Caption: General experimental workflow for 24,25(OH)₂D₂ measurement by LC-MS/MS.
References
- 1. 24,25-Dihydroxyvitamin D2 (unlabeled) - Cambridge Isotope Laboratories, ULM-9109-C [isotope.com]
- 2. External Quality Assessment of 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10 years of 25-hydroxyvitamin-D testing by LC-MS/MS-trends in vitamin-D deficiency and sufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardization of measurements of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. lcms.cz [lcms.cz]
- 8. academic.oup.com [academic.oup.com]
- 9. assets.lgcstandards.com [assets.lgcstandards.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
Validation & Comparative
A Comparative Analysis of 24,25-dihydroxyvitamin D2 and 1,25-dihydroxyvitamin D2: Unraveling Their Biological Divergence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of two key vitamin D2 metabolites: 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) and 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂). While 1,25(OH)₂D₂ is the biologically active form of vitamin D2, orchestrating a multitude of physiological processes, 24,25(OH)₂D₂ has historically been viewed as an inactive catabolite. However, emerging research suggests a more nuanced role for this metabolite. This document synthesizes available experimental data to illuminate the distinct biological profiles of these two molecules, offering valuable insights for researchers in vitamin D metabolism, bone biology, and drug development.
At a Glance: Key Differences in Biological Activity
| Feature | 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) | 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂) |
| Primary Role | Traditionally considered a product of vitamin D2 catabolism, with emerging evidence for a role in bone metabolism. | The active hormonal form of vitamin D2. |
| Vitamin D Receptor (VDR) Binding | Significantly lower affinity compared to 1,25(OH)₂D₂. | High-affinity ligand for the VDR. |
| Calcium Homeostasis | Does not appear to play a direct, significant role in regulating intestinal calcium absorption or serum calcium levels. | Potent regulator of calcium and phosphate homeostasis, increasing intestinal absorption and influencing bone resorption.[1][2] |
| Bone Metabolism | May have specific roles in cartilage and bone formation, though less potent than 1,25(OH)₂D₂. | Crucial for bone mineralization through its regulation of calcium and phosphate.[1] |
| Cell Differentiation | Limited data available; not considered a primary driver of cell differentiation. | Induces differentiation of various cell types, including myeloid cells and cancer cells.[3][4] |
Metabolic Pathways: A Tale of Activation vs. Inactivation
The synthesis and degradation of vitamin D2 metabolites are tightly regulated enzymatic processes. 1,25(OH)₂D₂ represents the pinnacle of activation, while 24,25(OH)₂D₂ is a key product of the catabolic cascade.
Caption: Metabolic pathway of Vitamin D2.
Head-to-Head: Quantitative Comparison of Biological Activities
Direct comparative data for the D2 metabolites is limited. The following table includes data for both D2 and D3 analogs to provide a broader context.
| Parameter | 24,25(OH)₂D₂ | 1,25(OH)₂D₂ | 1,25(OH)₂D₃ (for reference) |
| VDR Binding Affinity | Low | High[5] | High[6] |
| Intestinal Calcium Transport | Inactive | Active[7][8] | Active[7][8] |
| Bone Mineralization | Inactive | Active[7][8] | Active[7][8] |
| Bone Calcium Mobilization (in vivo) | Inactive (long-term) / Weak (short-term)[7][8] | Active[7][8] | Active[7][8] |
| Bone Resorption (in vitro) | Weakly active[7][8] | Active[7][8] | Active |
| Potency vs. D3 Counterpart | 1.7 times less potent than 24,25(OH)₂D₃ in displacing ³H-25(OH)D₃ from rat serum binding protein[9] | 1.3 times less potent than 1,25(OH)₂D₃ in displacing ³H-1,25(OH)₂D₃ from chick intestinal receptor[9] | N/A |
Signaling Pathways: The Central Role of the Vitamin D Receptor
The biological effects of 1,25(OH)₂D₂ are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[10][11] Upon binding, the VDR-ligand complex heterodimerizes with the retinoid X receptor (RXR) and translocates to the nucleus. This complex then binds to Vitamin D Response Elements (VDREs) on target genes, initiating transcription and leading to a cascade of cellular responses. While 24,25(OH)₂D₂ has a much lower affinity for the VDR, it is not yet clear if it operates through a distinct signaling pathway or if its effects are mediated through weak VDR activation or other unknown receptors.
Caption: 1,25(OH)₂D₂ signaling pathway.
Experimental Methodologies
A variety of experimental techniques are employed to elucidate the biological activities of vitamin D metabolites.
Vitamin D Receptor Binding Assay
Objective: To determine the binding affinity of 24,25(OH)₂D₂ and 1,25(OH)₂D₂ for the VDR.
Protocol: A competitive radioligand binding assay is commonly used.[12][13]
-
Preparation of VDR: Recombinant human VDR or nuclear extracts from VDR-expressing cells are prepared.
-
Incubation: A constant amount of radiolabeled 1,25(OH)₂D₃ (e.g., [³H]1,25(OH)₂D₃) is incubated with the VDR preparation in the presence of increasing concentrations of unlabeled competitor ligands (24,25(OH)₂D₂ or 1,25(OH)₂D₂).
-
Separation: Bound and free radioligand are separated using methods like charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is inversely proportional to the binding affinity.
Caption: VDR competitive binding assay workflow.
Cell Differentiation Assays
Objective: To compare the effects of 24,25(OH)₂D₂ and 1,25(OH)₂D₂ on the differentiation of target cells.
Protocol: Myeloid leukemia cell lines (e.g., HL-60, U937) are frequently used models.[3][4]
-
Cell Culture: Cells are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of 24,25(OH)₂D₂ or 1,25(OH)₂D₂ or a vehicle control.
-
Assessment of Differentiation Markers: After a defined incubation period (e.g., 72-96 hours), cell differentiation is assessed by measuring the expression of specific markers.
-
Flow Cytometry: To quantify the expression of cell surface markers of differentiation (e.g., CD11b, CD14 for monocytic differentiation).
-
qRT-PCR: To measure the mRNA levels of genes associated with differentiation (e.g., RUNX2, OCN for osteogenic differentiation).[14][15]
-
Enzyme Activity Assays: To measure the activity of enzymes associated with differentiated phenotypes (e.g., alkaline phosphatase for osteoblasts).[14][15]
-
-
Data Analysis: The effects of the different metabolites on the expression of differentiation markers are compared.
Conclusion
The available evidence clearly establishes 1,25(OH)₂D₂ as the potent, biologically active form of vitamin D2, essential for calcium homeostasis and bone health. In contrast, 24,25(OH)₂D₂ exhibits significantly lower biological activity in classical vitamin D-mediated pathways. While traditionally considered an inactivation product, the potential for specific, albeit less potent, biological roles of 24,25(OH)₂D₂ in bone and cartilage warrants further investigation. For researchers and drug development professionals, understanding these distinct profiles is critical for designing targeted therapeutic strategies and for accurately interpreting the complex landscape of vitamin D metabolism. Further studies directly comparing the full spectrum of biological activities of 24,25(OH)₂D₂ and 1,25(OH)₂D₂ are needed to fully elucidate their respective physiological significance.
References
- 1. The Role of Vitamin D in the Endocrinology Controlling Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D, calcium homeostasis and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D3-driven signals for myeloid cell differentiation - Implications for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 25-hydroxy-[26,27-3H]vitamin D2, 1,25-dihydroxy-[26,27-3H]vitamin D2 and their (24R)-epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin D - Wikipedia [en.wikipedia.org]
- 11. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Vitamin D Enhanced the Osteogenic Differentiation of Cell Spheroids Composed of Bone Marrow Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vitamin D Enhanced the Osteogenic Differentiation of Cell Spheroids Composed of Bone Marrow Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of 24,25-dihydroxyvitamin D2 in Cancer Cell Lines: A Comparative Guide Based on Available Analog Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific functions of 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂) in cancer cell lines is notably scarce in publicly available scientific literature. This guide, therefore, provides a comparative overview of closely related dihydroxyvitamin D₂ analogs, namely 1,24(S)-dihydroxyvitamin D₂ and 19-nor-1,25-dihydroxyvitamin D₂ (Paricalcitol) , to infer the potential anti-cancer activities of dihydroxyvitamin D₂ compounds. Additionally, findings on 24R,25-dihydroxyvitamin D₃ are included to offer a broader context on 24-hydroxylated vitamin D metabolites. The information presented herein is intended to serve as a reference point for future research into the specific roles of 24,25(OH)₂VD₂.
Comparative Efficacy of Dihydroxyvitamin D₂ Analogs in Cancer Cell Lines
The anti-proliferative effects of various vitamin D₂ analogs have been evaluated across a range of cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀) values, which indicate the concentration of a compound required to inhibit a biological process by 50%.
Anti-Proliferative Activity of 1,24(S)-dihydroxyvitamin D₂
This analog has demonstrated comparable potency to the active form of vitamin D₃, 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), in inhibiting the growth of several cancer cell lines.
| Cancer Type | Cell Line | Efficacy Metric | Reported Value (vs. 1,25(OH)₂D₃) | Reference |
| Breast Cancer | MCF-7 | IC₃₀ | 4.36 nM ± 1.42 (SE) | [1] |
| Prostate Cancer | LNCaP | IC₃₀ | 4.04 nM ± 1.57 (SE) | [1] |
| Osteosarcoma | ROS 17/2.8 | Proliferation Inhibition | Equipotent to 1,25(OH)₂D₃ | [2] |
| Colon Cancer | HT-29 | Proliferation Inhibition | Equipotent to 1,25(OH)₂D₃ | [2] |
| Leukemia | HL-60 | Proliferation Inhibition | Equipotent to 1,25(OH)₂D₃ | [2] |
Anti-Proliferative Activity of 19-nor-1,25-dihydroxyvitamin D₂ (Paricalcitol)
Paricalcitol has shown significant anti-tumor activity in hematological and solid tumor cell lines.
| Cancer Type | Cell Line | Efficacy Metric | Reported Value | Reference |
| Myeloid Leukemia | HL-60 | ED₅₀ | 2.4 - 5.8 x 10⁻⁹ M | [3] |
| Myeloid Leukemia | NB-4 | ED₅₀ | 2.4 - 5.8 x 10⁻⁹ M | [3] |
| Myeloid Leukemia | THP-1 | ED₅₀ | 2.4 - 5.8 x 10⁻⁹ M | [3] |
| Myeloma | NCI-H929 | ED₅₀ | 2.0 x 10⁻¹⁰ M | [3] |
| Colon Cancer | HT-29 | ED₅₀ | 1.7 x 10⁻⁸ M | [3] |
| Colon Cancer | SW837 | ED₅₀ | 3.2 x 10⁻⁸ M | [3] |
Key Biological Effects and Mechanisms of Action
Vitamin D compounds, including the analogs of 24,25(OH)₂VD₂, exert their anti-cancer effects through various mechanisms, primarily mediated by the Vitamin D Receptor (VDR). These mechanisms include:
-
Inhibition of Cell Proliferation: This is often achieved by inducing cell cycle arrest, typically at the G0/G1 or G1/S phase transition.[3][4]
-
Induction of Apoptosis: Programmed cell death is a crucial mechanism for eliminating cancer cells.[3]
-
Promotion of Cell Differentiation: Vitamin D compounds can induce cancer cells to mature into non-proliferating, specialized cell types.[2][4]
The signaling pathways involved are complex and can be cell-type specific. A generalized pathway is depicted below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies on vitamin D₂ analogs.
Cell Proliferation Assays
A common method to assess the anti-proliferative effects of a compound is the [³H]-thymidine incorporation assay.
Cell Differentiation Assays
The Nitroblue Tetrazolium (NBT) reduction assay is frequently used to assess the differentiation of myeloid leukemia cells (e.g., HL-60) into monocytes/macrophages.
-
Cell Culture and Treatment: HL-60 cells are cultured and treated with the vitamin D₂ analog for a specified duration (e.g., 72-96 hours).
-
NBT Incubation: The cells are then incubated with a solution containing NBT and a phorbol ester (e.g., TPA) to stimulate the respiratory burst in differentiated cells.
-
Quantification: Differentiated cells will reduce the yellow, water-soluble NBT into a dark-blue, insoluble formazan. The percentage of blue-black cells is then determined microscopically.
Apoptosis Assays
Apoptosis, or programmed cell death, can be quantified using several methods, including Annexin V staining followed by flow cytometry.
-
Cell Treatment: Cancer cells are treated with the vitamin D₂ analog for a predetermined time.
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters dead cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
While direct evidence for the function of 24,25-dihydroxyvitamin D₂ in cancer is lacking, studies on its analogs, such as 1,24(S)-dihydroxyvitamin D₂ and 19-nor-1,25-dihydroxyvitamin D₂, reveal potent anti-proliferative, pro-differentiative, and pro-apoptotic activities across a spectrum of cancer cell lines. These findings strongly suggest that 24,25(OH)₂VD₂ may also possess anti-cancer properties and warrant further investigation.
Future research should focus on:
-
Direct evaluation of 24,25(OH)₂VD₂: Conducting comprehensive in vitro studies to determine the efficacy of 24,25(OH)₂VD₂ on a panel of cancer cell lines.
-
Mechanism of action: Elucidating the specific signaling pathways modulated by 24,25(OH)₂VD₂.
-
In vivo studies: Assessing the anti-tumor efficacy and safety profile of 24,25(OH)₂VD₂ in preclinical animal models of cancer.
Such studies will be critical in determining the potential of 24,25-dihydroxyvitamin D₂ as a novel therapeutic agent in oncology.
References
- 1. cognit.ca [cognit.ca]
- 2. 24-Hydroxylase in Cancer: Impact on Vitamin D-based Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 24-Hydroxylase in cancer: impact on vitamin D-based anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of 24,25-Dihydroxyvitamin D2 Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-species metabolism of vitamin D compounds is critical for the accurate interpretation of preclinical data and its extrapolation to human clinical outcomes. This guide provides a comparative overview of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) metabolism, highlighting species-specific differences and providing detailed experimental methodologies.
The metabolism of vitamin D, including its various hydroxylated forms, is a complex process primarily mediated by cytochrome P450 enzymes. The enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene, plays a crucial role in the catabolism of vitamin D metabolites.[1] Significant species-dependent variations have been observed in the activity and substrate specificity of CYP24A1, leading to different metabolic profiles of vitamin D compounds across species.
Quantitative Data on 24,25-Dihydroxyvitamin D₂ Metabolism
Direct quantitative comparisons of 24,25(OH)₂D₂ metabolism across multiple species are limited in the published literature. However, by synthesizing data from studies on related vitamin D₂ and D₃ metabolites, we can infer species-specific trends. The primary route of metabolism for 24,25(OH)₂D₂ is further hydroxylation, catalyzed by CYP24A1. The key species differences lie in the preferred site of this subsequent hydroxylation, primarily at the C-23 or C-26 positions, and the rate of these reactions.
| Species | Primary Metabolic Pathway of Vitamin D Metabolites via CYP24A1 | Key Metabolites of Vitamin D₂ (where specified) | In Vitro System Performance (General Inference) |
| Human | Exhibits both C-24 and C-23 hydroxylation pathways.[2][3] Produces a complex profile of at least 10 metabolites from 1α,25(OH)₂D₂.[4] | Further hydroxylated and side-chain cleaved products.[5] | High metabolic activity, generating a diverse range of metabolites. |
| Rat | Predominantly C-24 hydroxylation pathway.[2][3] Produces only three major metabolites from 1α,25(OH)₂D₂.[4] | 24,25,28-trihydroxyvitamin D₂ and 24,25,26-trihydroxyvitamin D₂ identified as metabolites of 25(OH)D₂.[6] | Moderate to high metabolic activity, with a less complex metabolite profile compared to humans. |
| Dog | Data on specific D₂ metabolism is sparse. General drug metabolism studies show both similarities and differences with humans in CYP activities.[7] | Not specifically detailed in the reviewed literature. | Expected to have significant metabolic capacity, but the specific pathways for 24,25(OH)₂D₂ require further investigation. |
| Monkey (Cynomolgus) | Data on specific D₂ metabolism is sparse. General drug metabolism studies show both similarities and differences with humans in CYP activities.[7] | Not specifically detailed in the reviewed literature. | Considered a closer model to humans than rodents for many drug metabolism studies, but specific data for 24,25(OH)₂D₂ is needed. |
| Cat | Formation of C-3 epimers of 24,25R(OH)₂D₃ observed, but not for 24,25(OH)₂D₂.[8][9] | Limited formation of C-3 epimers of 24,25(OH)₂D₂.[8] | Unique metabolic pathways, including epimerization, that differ from other species. |
| Pig | Efficient conversion of 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D.[10] | Not specifically detailed in the reviewed literature. | High capacity for 24-hydroxylation. |
| Sheep | Efficient conversion of 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D.[10] | Not specifically detailed in the reviewed literature. | High capacity for 24-hydroxylation. |
Experimental Protocols
In Vitro Metabolism of 24,25-Dihydroxyvitamin D₂ Using Liver Microsomes
This protocol outlines a general procedure for comparing the metabolism of 24,25(OH)₂D₂ across liver microsomes from different species.
1. Materials:
-
24,25-dihydroxyvitamin D₂ (substrate)
-
Pooled liver microsomes from human, rat, dog, and monkey (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., a deuterated analog of a vitamin D metabolite)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of 24,25(OH)₂D₂ in a suitable solvent (e.g., ethanol or methanol).
-
In a microcentrifuge tube, pre-incubate liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the 24,25(OH)₂D₂ substrate (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins (e.g., 14,000 rpm for 10 minutes).
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization.
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent compound (24,25(OH)₂D₂) and its potential metabolites. Specific MRM transitions will need to be optimized for each analyte.
In Vivo Pharmacokinetic Study of 24,25-Dihydroxyvitamin D₂
This protocol provides a general framework for an in vivo study to compare the pharmacokinetics of 24,25(OH)₂D₂ in different animal species.
1. Animals:
-
Select appropriate animal models (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys).
-
Acclimate the animals to the housing conditions before the study.
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Dosing and Sample Collection:
-
Administer a single dose of 24,25(OH)₂D₂ to the animals, either intravenously or orally.
-
Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
3. Sample Preparation and Analysis:
-
Perform a liquid-liquid extraction or solid-phase extraction of the plasma/serum samples to isolate the vitamin D metabolites.[6]
-
Quantify the concentration of 24,25(OH)₂D₂ and its metabolites in the extracts using a validated LC-MS/MS method as described in the in vitro protocol.
4. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and area under the curve (AUC) for each species.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in 24,25-dihydroxyvitamin D₂ metabolism and the experimental approaches to study them, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of Vitamin D₂ highlighting the formation and catabolism of 24,25(OH)₂D₂.
References
- 1. 25-Hydroxyvitamin D-24-hydroxylase (CYP24A1): its important role in the degradation of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 24,25,28-trihydroxyvitamin D2 and 24,25,26-trihydroxyvitamin D2: novel metabolites of vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Differences in the absorption and metabolism of vitamin D2, vitamin D3, and 25 hydroxyvitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. lcms.cz [lcms.cz]
Serum 24,25-Dihydroxyvitamin D2 vs. D3: A Comparative Guide to Clinical Outcomes and Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of serum 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂) and 24,25-dihydroxyvitamin D3 (24,25(OH)₂VD₃), focusing on their correlation with clinical outcomes and the analytical methods for their quantification. While both are metabolites of their respective parent vitamins, subtle yet significant differences in their metabolic pathways and analytical measurement can influence the interpretation of their clinical relevance.
Core Differences in Metabolism and Clinical Implications
Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol) are the two primary forms of vitamin D. While both are metabolized to their active forms, differences in their metabolic pathways and binding affinities to key proteins result in varied clinical potencies and outcomes. These differences extend to their catabolites, including the 24,25-dihydroxylated forms.
Vitamin D3 is generally considered more potent than vitamin D2 in raising and maintaining serum 25-hydroxyvitamin D (25(OH)D) concentrations.[1][2] This is attributed to several factors, including a higher affinity of vitamin D3 and its metabolites for the vitamin D binding protein (DBP), leading to a longer circulating half-life.[3] Conversely, vitamin D2 and its metabolites are cleared from the bloodstream more rapidly.[3]
Supplementation with vitamin D2 has been observed to lead to a decrease in serum 25(OH)D3 concentrations, potentially impacting the overall vitamin D status.[4][5] This suggests a differential regulation of the metabolic pathways. The enzyme CYP24A1 is responsible for the 24-hydroxylation of both 25(OH)D2 and 25(OH)D3 to form 24,25(OH)₂VD₂ and 24,25(OH)₂VD₃, respectively. While CYP27B1, the enzyme for 1α-hydroxylation, does not distinguish significantly between the two forms of 25(OH)D, the subsequent catabolism by CYP24A1 of the active forms, 1,25(OH)₂D₂ and 1,25(OH)₂D₃, differs due to structural variations.[3]
The clinical implications of these differences are an area of ongoing research. However, the superior efficacy of vitamin D3 in maintaining 25(OH)D levels suggests that its metabolites, including 24,25(OH)₂VD₃, may have a more sustained presence and potentially a greater impact on clinical outcomes.
Data Presentation: Correlating Serum Levels with Clinical Outcomes
The following tables summarize the correlation of 24,25-dihydroxyvitamin D with key clinical outcomes. It is important to note that most studies do not differentiate between the D2 and D3 forms, reporting a total 24,25(OH)₂D level. The data presented here is largely based on studies where the predominant form is likely 24,25(OH)₂VD₃ due to the common use of vitamin D3 supplementation and natural synthesis in the skin.
Table 1: Correlation of Serum 24,25-Dihydroxyvitamin D with Chronic Kidney Disease (CKD) Outcomes
| Clinical Parameter | Correlation with Serum 24,25(OH)₂D Levels | Key Findings |
| Estimated Glomerular Filtration Rate (eGFR) | Positive | Lower eGFR is strongly associated with lower circulating 24,25(OH)₂D concentrations.[6] |
| Parathyroid Hormone (PTH) | Negative | Serum 24,25(OH)₂D concentration is more strongly negatively correlated with serum PTH than either 25(OH)D or 1,25(OH)₂D.[6] |
| Mortality Risk | Inconclusive | Low 24,25(OH)₂D was associated with an increased risk of death in unadjusted analyses, but this was not statistically significant after adjustment for confounding factors.[6] |
Table 2: Correlation of Serum 24,25-Dihydroxyvitamin D with Bone Health Outcomes
| Clinical Parameter | Correlation with Serum 24,25(OH)₂D Levels | Key Findings |
| Hip Fracture Risk | Negative | Higher levels of 24,25(OH)₂D and a higher ratio of 24,25(OH)₂D to 25(OH)D are associated with a lower risk of hip fracture.[7] |
| Bone Mineral Density (BMD) | Modest Positive | Higher 24,25(OH)₂D was modestly associated with greater hip BMD.[7] |
Comparison of Analytical Methodologies
Accurate measurement of 24,25-dihydroxyvitamin D is crucial for clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard, offering high specificity and the ability to differentiate between the D2 and D3 forms. Immunoassays are more widely available but can be affected by cross-reactivity.
Table 3: Comparison of LC-MS/MS and Immunoassay for 24,25-Dihydroxyvitamin D Measurement
| Feature | LC-MS/MS | Immunoassays |
| Specificity | High; can differentiate between 24,25(OH)₂VD₂ and 24,25(OH)₂VD₃.[8][9] | Variable; subject to cross-reactivity with other vitamin D metabolites, including 25(OH)D and epimers.[10][11] |
| Sensitivity | High; can detect low concentrations of metabolites. | Generally lower than LC-MS/MS. |
| Accuracy | High; considered the reference method.[8] | Can be biased due to cross-reactivity, leading to over- or underestimation of true values.[10][12] |
| Throughput | Can be high with modern systems. | Generally high and suitable for routine clinical use. |
| Cost & Complexity | Higher initial investment and requires specialized expertise. | Lower cost and more readily automated. |
Experimental Protocols
Protocol for Simultaneous Quantification of 24,25(OH)₂VD₂ and 24,25(OH)₂VD₃ by LC-MS/MS
This protocol is a generalized representation based on established methods for the simultaneous analysis of vitamin D metabolites.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 200 µL of acetonitrile containing an internal standard (e.g., deuterated 24,25(OH)₂VD₂ and 24,25(OH)₂VD₃).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
2. Liquid Chromatography:
-
Column: Use a C18 reversed-phase column suitable for separating steroid hormones.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid is typically used.
-
Flow Rate: A flow rate of 0.4 mL/min is common.
-
Injection Volume: Inject 10 µL of the prepared sample.
3. Tandem Mass Spectrometry:
-
Ionization Mode: Use electrospray ionization (ESI) in the positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 24,25(OH)₂VD₂, 24,25(OH)₂VD₃, and their respective internal standards.
-
Quantification: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
Caption: Vitamin D Metabolic Pathway.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. Comparison of vitamin D2 and vitamin D3 supplementation in raising serum 25-hydroxyvitamin D status: a systematic review and meta-analysis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that vitamin D3 increases serum 25-hydroxyvitamin D more efficiently than does vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. academic.oup.com [academic.oup.com]
- 6. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 24,25 to 25-Hydroxyvitamin D Ratio and Fracture Risk in Older Adults: The Cardiovascular Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of 24,25-dihydroxy Vitamin D2 Binding Affinity to the Vitamin D Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 24,25-dihydroxy Vitamin D2 (24,25(OH)₂VD₂) to the Vitamin D Receptor (VDR), contextualized with the binding affinities of other key Vitamin D metabolites. The objective is to offer a clear, data-driven perspective for researchers engaged in endocrinology, drug discovery, and related fields.
Executive Summary
The Vitamin D Receptor is a critical nuclear receptor that mediates the biological effects of Vitamin D. Its binding affinity for various Vitamin D metabolites dictates their physiological potency. While the most active form of Vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)₂VD₃), is a high-affinity ligand for the VDR, other metabolites, including those from the Vitamin D2 (ergocalciferol) pathway, also interact with the receptor, albeit with differing affinities. This guide focuses on the binding characteristics of 24,25(OH)₂VD₂, a dihydroxylated metabolite of Vitamin D2.
Direct quantitative binding data for 24,25(OH)₂VD₂ to the VDR is limited in publicly accessible literature. However, by examining data for its structural analog, 24,25-dihydroxyvitamin D3 (24,25(OH)₂VD₃), and other relevant Vitamin D₂ metabolites, we can infer its likely binding properties. Studies consistently show that 24-hydroxylation of Vitamin D metabolites significantly reduces their affinity for the VDR compared to their 1,25-dihydroxylated counterparts.
Comparative Binding Affinity Data
The following table summarizes the available quantitative data for the binding affinity of various Vitamin D metabolites to the Vitamin D Receptor (VDR). The data is presented as IC₅₀ values, which represent the concentration of a ligand that is required for 50% inhibition of the binding of a radiolabeled ligand.
| Metabolite | Receptor Source | IC₅₀ (M) | Relative Potency (vs. 1,25(OH)₂VD₃) |
| 1,25-dihydroxyvitamin D₃ (Calcitriol) | Human VDR | 4.494 x 10⁻⁹ | 100% |
| 1,25-dihydroxyvitamin D₂ | Human VDR | 1.466 x 10⁻⁸ | ~30.7% |
| 24,25-dihydroxyvitamin D₂ | Not available | Not available | Likely significantly lower than 1,25(OH)₂VD₂ |
| 24R,25-dihydroxyvitamin D₃ | Chick Intestinal VDR | Weak binding, 10⁵-fold less potent than 1,25(OH)₂VD₃ in some assays[1] | <0.001%[1] |
Note: While a direct IC₅₀ value for 24,25(OH)₂VD₂ is not available, data for 24R,25(OH)₂VD₃ shows a dramatically lower affinity for the VDR. It is reasonable to extrapolate that 24,25(OH)₂VD₂ exhibits a similarly low binding affinity. For context, in competitive binding assays using rat serum Vitamin D Binding Protein (DBP), 24(R),25(OH)₂VD₂ was found to be 1.7 times less potent than 24(R),25(OH)₂VD₃.
Vitamin D Metabolism and VDR Activation Pathway
The following diagram illustrates the metabolic pathways of Vitamin D₂ and D₃ and the subsequent activation of the Vitamin D Receptor.
Caption: Metabolic pathway of Vitamin D2/D3 and VDR-mediated gene transcription.
Experimental Protocols
The binding affinity of Vitamin D metabolites to the VDR is typically determined using a competitive radioligand binding assay.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the concentration at which a test compound (e.g., 24,25(OH)₂VD₂) inhibits 50% of the binding of a radiolabeled ligand to the VDR (IC₅₀).
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: ³H-labeled 1,25(OH)₂VD₃ with high specific activity.
-
Test Compounds: 24,25(OH)₂VD₂ and other Vitamin D metabolites of interest.
-
Reference Compound: Unlabeled 1,25(OH)₂VD₃.
-
Assay Buffer: Tris-HCl buffer containing KCl, EDTA, DTT, and a protein stabilizer (e.g., bovine serum albumin).
-
Separation Matrix: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation Cocktail and Counter.
Workflow:
Caption: Workflow for a competitive radioligand binding assay to determine VDR affinity.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compounds and the reference compound (1,25(OH)₂VD₃).
-
Binding Reaction: In reaction tubes, combine the VDR preparation, a fixed concentration of ³H-1,25(OH)₂VD₃, and the various concentrations of the test or reference compounds. Include tubes for total binding (only radioligand and VDR) and non-specific binding (radioligand, VDR, and a saturating concentration of unlabeled 1,25(OH)₂VD₃).
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Add hydroxylapatite slurry to each tube to bind the VDR-ligand complex, or pass the reaction mixture through glass fiber filters. Wash to remove unbound radioligand.
-
Quantification: Elute the bound radioligand from the hydroxylapatite or collect the filters and add scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot this percentage against the logarithm of the competitor concentration to generate a dose-response curve. The IC₅₀ value is determined from this curve.
Conclusion
The available evidence strongly suggests that 24,25-dihydroxy Vitamin D2 has a low binding affinity for the Vitamin D Receptor, significantly lower than that of the biologically active hormone 1,25-dihydroxyvitamin D₂. This is consistent with the general principle that 24-hydroxylation is a key step in the catabolism and inactivation of Vitamin D metabolites. While direct quantitative binding data for 24,25(OH)₂VD₂ to the VDR remains to be fully elucidated, the comparative data presented in this guide provides a valuable framework for researchers investigating the structure-activity relationships of Vitamin D compounds and their potential therapeutic applications. Further studies employing sensitive binding assays are warranted to precisely quantify the VDR affinity of 24,25(OH)₂VD₂ and other dihydroxylated metabolites.
References
Unveiling the In Vivo Significance of 24,25-dihydroxyvitamin D2: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo physiological relevance of 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂] against its key alternatives. The information presented is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Comparative Analysis of In Vivo Efficacy
The physiological role of 24,25(OH)₂D₂, a major metabolite of vitamin D₂, has long been a subject of scientific inquiry. While often considered an inactive byproduct of vitamin D metabolism, emerging evidence, primarily from studies on its D3 counterpart [24,25(OH)₂D₃], suggests a more nuanced role, particularly in bone health and fracture healing. This guide synthesizes available in vivo data to compare the biological activities of 24,25(OH)₂D₂ with its more extensively studied counterparts, 1,25-dihydroxyvitamin D₂ [1,25(OH)₂D₂] and the active form of vitamin D₃, calcitriol [1,25(OH)₂D₃].
| Parameter | 24,25-dihydroxyvitamin D₂ (24-epi-1,25(OH)₂D₂) | 1,25-dihydroxyvitamin D₂ | 1,25-dihydroxyvitamin D₃ (Calcitriol) | 24,25-dihydroxyvitamin D₃ |
| Intestinal Calcium Transport | Approximately half as active as 1,25(OH)₂D₂. | Equal in activity to 1,25(OH)₂D₃. | Potent stimulator of intestinal calcium absorption. | Generally considered to have minimal effect on intestinal calcium absorption. |
| Bone Mineralization | Less active than 1,25(OH)₂D₂ in rachitic rats. | Equal in activity to 1,25(OH)₂D₃ in promoting bone mineralization in rachitic rats. | Promotes bone mineralization, primarily by increasing serum calcium and phosphate levels. | May play a direct role in cartilage maturation and endochondral ossification during fracture healing.[1] |
| Bone Calcium Mobilization | Inactive in long-term in vivo studies, but shows short-lived activity in short-term experiments. | Equal in activity to 1,25(OH)₂D₃. | Potent stimulator of bone resorption to maintain calcium homeostasis. | Does not stimulate bone resorption; instead, it is crucial for optimal fracture repair.[1] |
| Binding to Vitamin D Receptor (VDR) | One-third as active as 1,25(OH)₂D₃ in binding to the chick intestinal receptor. | High-affinity ligand for the VDR. | Low affinity for the VDR. | |
| Fracture Healing | Data not available. | Does not correct suboptimal fracture healing in the absence of 24,25(OH)₂D₃.[1] | Does not correct suboptimal fracture healing in the absence of 24,25(OH)₂D₃.[1] | Essential for optimal endochondral ossification and callus formation during fracture repair.[1] |
Key Experimental Protocols
In Vivo Fracture Healing Model (Rat Femur)
A widely utilized model to assess the efficacy of compounds in promoting bone repair involves the creation of a standardized fracture in the femur of a rat.
Procedure:
-
Anesthesia and Surgical Preparation: The rat is anesthetized, and the surgical area over the femur is shaved and sterilized.
-
Femur Exposure: A lateral incision is made along the thigh to expose the femoral shaft. The overlying muscles are carefully retracted to minimize tissue damage.
-
Osteotomy: A standardized mid-diaphyseal osteotomy (a complete cut through the bone) is created using a Gigli wire saw or a low-speed diamond wheel saw.
-
Fracture Fixation: The fracture is stabilized using an intramedullary pin or an external fixator to ensure proper alignment during the healing process.
-
Wound Closure: The muscle layers and skin are sutured.
-
Post-operative Care and Treatment: The animal receives analgesics for pain management. The test compound (e.g., 24,25(OH)₂D₂) and control substances are administered systemically (e.g., via oral gavage or subcutaneous injection) according to the study design.
-
Analysis: At specified time points, the animals are euthanized, and the femurs are harvested for analysis, which may include:
-
Radiographic analysis (X-ray): To assess callus formation and fracture union.
-
Micro-computed tomography (µCT): For quantitative analysis of callus volume, bone mineral density, and microarchitecture.
-
Biomechanical testing: To determine the mechanical strength of the healed bone (e.g., via a three-point bending test).
-
Histological analysis: To examine the cellular and tissue-level changes in the fracture callus.
-
Intestinal Calcium Absorption (Everted Gut Sac Technique)
This ex vivo technique is used to measure the transport of calcium across the intestinal epithelium.
Procedure:
-
Animal Preparation: A rat is euthanized, and a segment of the small intestine (typically the duodenum) is excised.
-
Sac Preparation: The intestinal segment is gently flushed with a saline solution to remove its contents and then everted (turned inside out) on a glass rod.
-
Incubation: One end of the everted segment is tied, and the resulting sac is filled with a known concentration of a buffer solution containing radiolabeled calcium (e.g., ⁴⁵Ca). The sac is then incubated in a larger volume of the same buffer, often with the test compound added to the external (mucosal) or internal (serosal) solution.
-
Sample Collection: At the end of the incubation period, the concentration of the radiolabeled calcium in the serosal fluid (inside the sac) and the mucosal fluid (outside the sac) is measured.
-
Analysis: The transport of calcium is determined by the serosal-to-mucosal concentration ratio of the radiolabeled calcium. An increased ratio in the presence of the test compound indicates enhanced active calcium transport.
Signaling Pathways and Experimental Workflows
The biological effects of vitamin D metabolites are mediated through various signaling pathways. The classical pathway involves the nuclear Vitamin D Receptor (VDR), while non-genomic pathways involving membrane-associated receptors are also being elucidated.
Caption: Vitamin D Metabolism and Cellular Action.
The diagram above illustrates the metabolic activation of Vitamin D2 and the subsequent genomic and hypothesized non-genomic signaling pathways of its metabolites.
Caption: In Vivo Fracture Healing Experimental Workflow.
This flowchart outlines the key steps in an in vivo rat model for studying the effects of 24,25(OH)₂D₂ on bone fracture healing.
Caption: Vitamin D Metabolite Signaling Pathways.
This diagram contrasts the classical genomic signaling pathway of 1,25(OH)₂D with the non-genomic pathway proposed for 24,25(OH)₂D, based on evidence from its D3 counterpart.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 24, 25-Dihydroxy VD2
Core Principle: Treat as Hazardous Chemical Waste
Given that vitamin D analogs are often classified as highly toxic and can be fatal upon ingestion, inhalation, or skin contact, all materials contaminated with 24, 25-Dihydroxy VD2 must be treated as hazardous chemical waste.[1] Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular trash.[1][2][3]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Properly identify all waste streams containing this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing and reactions.[4][5] Incompatible wastes must be stored separately.[3]
2. Waste Containment:
-
Solid Waste: Collect solid this compound and contaminated materials (e.g., weighing paper, contaminated PPE) in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing this compound in a compatible, non-reactive, and sealable container.[4][6] Plastic containers are often preferred.[7] Ensure the container is equipped with a secure, leak-proof closure.[2]
-
Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[5][6]
3. Labeling:
-
All waste containers must be clearly and accurately labeled.[4] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The associated hazards (e.g., "Toxic").
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
4. Storage:
-
Store hazardous waste containers in a designated and secure Satellite Accumulation Area within the laboratory.[7]
-
Ensure the storage area is well-ventilated.[2]
-
Utilize secondary containment to prevent spills from reaching drains.[2][3]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the Satellite Accumulation Area.[7]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
It is best practice to triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3]
-
After rinsing, deface the original label on the container before disposal as regular trash, if permitted by your institution's policies.[3]
6. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3][7]
-
All hazardous waste must be disposed of through a licensed and approved waste disposal facility.[8][9]
Quantitative Disposal Guidelines
The following table summarizes general quantitative limits for laboratory chemical waste disposal, which should be adhered to in the absence of specific data for this compound.
| Parameter | Guideline | Source |
| Sewer Disposal | Prohibited for this compound and its analogs. | [1] |
| Solid Waste to Sewer | Prohibited. | [10] |
| Maximum Lab Accumulation | 55 gallons of hazardous waste. | [7] |
| Maximum Acutely Toxic Waste | 1 quart. | [7] |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the procedural steps outlined above, based on general principles of chemical waste management, should be followed.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. vumc.org [vumc.org]
- 4. gzlabfurniture.com [gzlabfurniture.com]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling 24, 25-Dihydroxy VD2
This guide provides crucial safety and logistical information for laboratory professionals handling 24, 25-Dihydroxy VD2. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity. This document outlines the necessary personal protective equipment (PPE), safe handling protocols, and disposal procedures.
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to minimize exposure risk when handling this compound. Based on safety data sheets for analogous compounds, the following PPE is mandatory.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes. |
| Respiratory Protection | Air-purifying respirator (NIOSH-approved) | Required when handling the powder form to avoid inhalation. |
| Body Protection | Impervious laboratory coat or gown | Protects skin and clothing from contamination. |
Safe Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use a chemical fume hood, especially when working with the powdered form or creating solutions, to minimize inhalation risks.
-
Ensure a safety shower and eyewash station are readily accessible.[1]
2. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by covering surfaces with absorbent, disposable liners.
-
Handling: Avoid direct contact with the compound.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Solution Preparation: If preparing solutions, such as with DMSO, sonication may be required.[2] This should be performed within the chemical fume hood.
-
Storage: Store this compound powder at -20°C for long-term stability (up to 3 years) and solutions at -80°C for up to one year.[2] Keep away from direct sunlight and store under nitrogen.[2][3]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[1] Do not allow the substance to enter drains or waterways.[1]
Experimental Workflow for Safe Handling
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
